molecular formula C8H7NO3S B094822 N-Methylsaccharin CAS No. 15448-99-4

N-Methylsaccharin

Cat. No.: B094822
CAS No.: 15448-99-4
M. Wt: 197.21 g/mol
InChI Key: DDIIAJRLFATEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylsaccharin is a useful research compound. Its molecular formula is C8H7NO3S and its molecular weight is 197.21 g/mol. The purity is usually 95%.
The exact mass of the compound N-Methylsaccharin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39120. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methylsaccharin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylsaccharin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIIAJRLFATEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165639
Record name N-Methylsaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15448-99-4
Record name N-Methylsaccharin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15448-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylsaccharin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylsaccharin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylsaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLSACCHARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T63VBY3AYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Methylsaccharin CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylsaccharin (2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a critical heterocyclic building block and a derivative of the artificial sweetener saccharin.[1][2][3][4] Unlike its parent compound, it lacks acidic protons, rendering it neutral and lipophilic. In drug development, it serves two primary functions: as a stable scaffold for developing bioactive benzisothiazole derivatives (e.g., protease inhibitors) and as a latent electrophile capable of controlled ring-opening reactions to generate complex sulfonamides.

This guide addresses the physicochemical profile, regioselective synthesis, and reactivity of N-methylsaccharin, with a specific focus on avoiding the thermodynamic vs. kinetic pitfalls common in its preparation.

Physicochemical Identity

The following data aggregates validated experimental values for N-Methylsaccharin.

PropertyValue / Description
CAS Number 15448-99-4
IUPAC Name 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Molecular Formula C₈H₇NO₃S
Molecular Weight 197.21 g/mol
Melting Point 130 – 134 °C (Crystalline solid)
Solubility Soluble in DMF, DMSO, Acetone, DCM; Poorly soluble in water.[2][5]
pKa Non-ionizable (N-alkylated); Parent saccharin pKa ≈ 1.6
Appearance White to off-white crystalline powder
Stability Stable at room temperature; Hydrolyzes in strong aqueous base.

Synthesis & Regiochemistry: The Ambident Nucleophile Challenge

Mechanistic Insight

The synthesis of N-methylsaccharin involves the alkylation of the saccharin anion. A critical "field-proven" insight for researchers is recognizing that the saccharin anion is an ambident nucleophile . The negative charge is delocalized between the nitrogen and the sulfonyl/carbonyl oxygens.

  • N-Alkylation (Thermodynamic): Favored in polar aprotic solvents (DMF, DMSO) using "soft" electrophiles (e.g., Methyl Iodide). This yields the desired N-methylsaccharin.

  • O-Alkylation (Kinetic): Can occur as a minor byproduct or major product if silver salts (Ag⁺) are used, or in solvents that do not solvate the cation effectively. The O-isomer (3-methoxy-1,2-benzisothiazole 1,1-dioxide) has significantly different properties (lower melting point, higher reactivity).

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between N- and O-alkylation, highlighting the conditions required for the desired product.

SynthesisPathway Saccharin Saccharin Sodium Salt (Ambident Nucleophile) MeI Methyl Iodide (MeI) Electrophile Saccharin->MeI N_Isomer N-Methylsaccharin (Major Product) CAS: 15448-99-4 MeI->N_Isomer SN2 Attack by N O_Isomer O-Methylsaccharin (Impurity/Byproduct) CAS: 14070-51-0 MeI->O_Isomer Attack by O ConditionN Polar Aprotic Solvent (DMF, 60°C) ConditionO Ag+ Salts or Non-polar conditions

Figure 1: Regioselective alkylation of saccharin. N-alkylation is favored in DMF, while O-alkylation is a competing pathway.

Reactivity Profile: Ring Opening & Derivatization

N-Methylsaccharin is not chemically inert. The heterocyclic ring is strained and susceptible to nucleophilic attack at the carbonyl carbon (C3). This property is exploited to synthesize ortho-sulfamoyl benzoate derivatives.

Nucleophilic Ring Opening

When treated with primary amines or strong nucleophiles, the C-N bond cleaves. This is a self-validating reaction: the disappearance of the characteristic carbonyl stretch in IR and the shift in melting point confirms the formation of the open-chain amide.

RingOpening NMS N-Methylsaccharin (Cyclic) Intermediate Tetrahedral Intermediate NMS->Intermediate Attack at C=O Nucleophile Nucleophile (Nu-) (e.g., R-NH2, OH-) Nucleophile->Intermediate Product Ring-Opened Derivative (2-(N-methylsulfamoyl)benzamide) Intermediate->Product C-N Bond Cleavage

Figure 2: Ring-opening mechanism. The strained ring releases energy upon cleavage, driving the reaction toward the amide/sulfonamide product.

Experimental Protocol: Synthesis of N-Methylsaccharin

Objective: Preparation of N-methylsaccharin via N-alkylation of sodium saccharin. Scale: 10 mmol basis.

Reagents & Equipment
  • Precursor: Sodium Saccharin Dihydrate (2.41 g, 10 mmol). Note: Dehydrate if strict stoichiometry is required, though slight excess MeI compensates.

  • Electrophile: Methyl Iodide (MeI) (1.70 g, ~0.75 mL, 12 mmol). Safety: MeI is a neurotoxin and alkylating agent. Use in a fume hood.

  • Solvent: N,N-Dimethylformamide (DMF) (10 mL). Rationale: Promotes SN2 mechanism and dissociates the sodium salt.

  • Workup: Distilled water, Ethyl Acetate (EtOAc), Sodium Sulfate (anhydrous).[6]

Step-by-Step Methodology
  • Solvation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Saccharin (10 mmol) in DMF (10 mL). Ensure complete dissolution; the solution may be slightly warm.

  • Alkylation: Add Methyl Iodide (12 mmol) dropwise over 5 minutes.

    • Control Point: Capping the flask effectively is crucial as MeI is volatile (BP ~42°C).

  • Reaction: Stir the mixture at 40–50°C for 4 hours.

    • Validation: Monitor via TLC (Silica, 30% EtOAc/Hexane). N-Methylsaccharin (Rf ~0.5) is less polar than the starting salt (baseline).

  • Quench & Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. N-Methylsaccharin is poorly soluble in water and should precipitate as a white solid.

  • Isolation:

    • If solid forms: Filter via vacuum filtration, wash with cold water (3 x 10 mL).

    • If oil forms (common if DMF traces remain): Extract with EtOAc (3 x 20 mL). Wash organic layer with Brine (to remove DMF), dry over Na₂SO₄, and evaporate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if the melting point is below 130°C.

Troubleshooting The "O-Isomer"

If the melting point is significantly low (<120°C) or the IR spectrum shows unexpected bands, you may have O-alkylation contamination.

  • Remedy: Heating the solid in ethanol often converts the kinetically formed O-isomer into the thermodynamically stable N-isomer or hydrolyzes the O-isomer, allowing for purification by recrystallization.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 27290, N-Methylsaccharin. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-Methylsaccharin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of N-Methylsaccharin. It moves beyond a simple recitation of protocols to explain the underlying chemical principles and rationale behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of N-Methylsaccharin

Saccharin, a well-established artificial sweetener, serves as a foundational molecule for a diverse array of derivatives with significant applications in medicinal chemistry and materials science. N-alkylation of the saccharin core, particularly methylation to form N-Methylsaccharin, is a critical transformation that modifies its biological and physical properties. This guide will delve into the primary synthetic routes to N-Methylsaccharin, explore the mechanistic underpinnings of these reactions, and provide detailed protocols for its comprehensive characterization.

Synthetic Methodologies for N-Methylsaccharin

The most prevalent and reliable method for the synthesis of N-Methylsaccharin is the nucleophilic substitution reaction of the saccharin anion with a methylating agent. This process follows a classical SN2 mechanism.

Core Principles: The SN2 Alkylation of the Saccharin Anion

Saccharin possesses an acidic proton on the nitrogen atom of its imide functional group. Treatment with a base readily deprotonates the saccharin to form the saccharinate anion. This anion is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the nitrogen atom and the exocyclic oxygen atom of the carbonyl group.

Alkylation at the nitrogen atom yields the desired N-Methylsaccharin, while alkylation at the oxygen atom results in the formation of the isomeric by-product, O-Methylsaccharin. The regioselectivity of this reaction is influenced by factors such as the nature of the solvent, the counter-ion, and the alkylating agent. Generally, polar aprotic solvents favor N-alkylation.[1]

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products saccharinate Saccharinate Anion ts [Saccharinate---CH₃---I]⁻ saccharinate->ts Nucleophilic Attack methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->ts n_methylsaccharin N-Methylsaccharin ts->n_methylsaccharin Bond Formation iodide Iodide Ion (I⁻) ts->iodide Bond Cleavage ms_fragmentation M N-Methylsaccharin (m/z 197) frag1 [M-CH₃]⁺ (m/z 182) M->frag1 - •CH₃ frag2 [M-SO₂]⁺ (m/z 133) M->frag2 - SO₂ frag3 [M-SO₂-CO]⁺ (m/z 105) frag2->frag3 - CO frag4 [C₆H₅]⁺ (m/z 77) frag3->frag4 - HCN

Sources

An In-Depth Technical Guide to the Spectral Data of N-Methylsaccharin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylsaccharin, a derivative of the well-known artificial sweetener saccharin, is a molecule of significant interest in medicinal chemistry and drug development. Its structural backbone, the benzisothiazole dioxide core, is a privileged scaffold found in a variety of biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of N-Methylsaccharin, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Structure of N-Methylsaccharin

To fully appreciate the spectral data, it is essential to first visualize the molecular architecture of N-Methylsaccharin. The molecule consists of a benzene ring fused to a five-membered sulfonamide ring, with a methyl group attached to the nitrogen atom.

Figure 1: Molecular Structure of N-Methylsaccharin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, one can deduce the connectivity of atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-Methylsaccharin provides distinct signals for the aromatic protons and the methyl protons. The data presented here was obtained in deuterated chloroform (CDCl₃) at a frequency of 399.65 MHz.[1]

Assignment Chemical Shift (δ) in ppm Multiplicity Integration
Aromatic Protons8.07 - 7.85Multiplet4H
Methyl Protons3.27Singlet3H

Interpretation and Causality:

  • Aromatic Protons (8.07 - 7.85 ppm): The four protons on the benzene ring appear as a complex multiplet in the downfield region of the spectrum.[1] This downfield shift is a direct consequence of the deshielding effect of the aromatic ring current. Furthermore, the electron-withdrawing nature of the adjacent carbonyl and sulfonyl groups further deshields these protons, causing them to resonate at even lower field strengths. The multiplet pattern arises from the spin-spin coupling between the adjacent aromatic protons.

  • Methyl Protons (3.27 ppm): The three protons of the methyl group attached to the nitrogen atom appear as a sharp singlet at 3.27 ppm.[1] The singlet multiplicity indicates that there are no adjacent protons to couple with. The chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heterocyclic system. The electronegativity of the nitrogen atom and the overall electron-withdrawing environment of the saccharin moiety contribute to its specific resonance frequency.

¹³C NMR Spectral Data (Predicted)
Carbon Atom Predicted Chemical Shift (δ) in ppm Rationale
Carbonyl Carbon (C=O)165 - 175The carbon of the carbonyl group is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.
Aromatic Quaternary Carbons135 - 145The two quaternary carbons of the benzene ring, one attached to the carbonyl group and the other to the sulfonyl group, are expected to be in this region.
Aromatic CH Carbons120 - 135The four carbons of the benzene ring bearing hydrogen atoms will resonate in this typical aromatic region. Their exact shifts will be influenced by the positions relative to the electron-withdrawing groups.
Methyl Carbon (-CH₃)25 - 35The methyl carbon attached to the nitrogen atom is expected in this range, typical for an N-alkyl group.

Note on Prediction: These are predicted values and should be used as a guide. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. While a specific experimental IR spectrum for N-Methylsaccharin was not found, the expected characteristic absorption bands can be predicted based on its functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H (Methyl)3000 - 2850Stretching
Carbonyl (C=O)1750 - 1730Stretching
Aromatic C=C1600 - 1450Stretching
Sulfonyl (S=O)1350 - 1300 and 1180 - 1160Asymmetric and Symmetric Stretching

Interpretation and Causality:

  • Aromatic and Aliphatic C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will give rise to absorption bands just above and below 3000 cm⁻¹, respectively.

  • Carbonyl (C=O) Stretching: A strong absorption band is expected in the region of 1750-1730 cm⁻¹ due to the stretching vibration of the carbonyl group. The exact position is influenced by the ring strain and the electronic effects of the adjacent nitrogen and sulfonyl groups.

  • Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will be indicative of the carbon-carbon double bond stretching within the benzene ring.

  • Sulfonyl (S=O) Stretching: Two strong absorption bands are characteristic of the sulfonyl group. The asymmetric stretching vibration typically appears at a higher frequency (1350-1300 cm⁻¹) than the symmetric stretching vibration (1180-1160 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate its structure.

Mass Spectral Data

The mass spectrum of N-Methylsaccharin shows a prominent molecular ion peak and several characteristic fragment ions.[1]

m/z Relative Intensity (%) Proposed Fragment
197100[M]⁺ (Molecular Ion)
13359.7[M - SO₂]⁺
10541.1[C₇H₅O]⁺
10456.2[C₇H₄O]⁺
7663.2[C₆H₄]⁺

Interpretation and Fragmentation Pathway:

The fragmentation of N-Methylsaccharin upon electron ionization can be rationalized as follows:

  • Molecular Ion ([M]⁺, m/z 197): The peak at m/z 197 corresponds to the intact N-Methylsaccharin molecule that has lost one electron, confirming its molecular weight.[1]

  • Loss of Sulfur Dioxide ([M - SO₂]⁺, m/z 133): A common fragmentation pathway for sulfonamides is the loss of a neutral sulfur dioxide (SO₂) molecule. This results in the formation of a fragment ion at m/z 133.[1]

  • Formation of Benzoyl Cation ([C₇H₅O]⁺, m/z 105): Further fragmentation of the m/z 133 ion can lead to the formation of the benzoyl cation at m/z 105.[1]

  • Formation of [C₇H₄O]⁺ (m/z 104): The loss of a hydrogen atom from the benzoyl cation can result in the ion at m/z 104.[1]

  • Formation of Benzyne ([C₆H₄]⁺, m/z 76): The loss of a carbonyl group (CO) from the benzoyl cation (m/z 105) can lead to the formation of a benzyne radical cation at m/z 76.[1]

M [N-Methylsaccharin]⁺˙ m/z = 197 F133 [C₇H₅NO]⁺˙ m/z = 133 M->F133 - SO₂ F105 [C₇H₅O]⁺ m/z = 105 F133->F105 - CO F104 [C₇H₄O]⁺˙ m/z = 104 F105->F104 - H• F76 [C₆H₄]⁺˙ m/z = 76 F105->F76 - CO

Figure 2: Proposed Mass Spectral Fragmentation Pathway of N-Methylsaccharin.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for N-Methylsaccharin.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of N-Methylsaccharin in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid N-Methylsaccharin directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting spectrum can be analyzed for the positions and intensities of the absorption bands.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of N-Methylsaccharin into the mass spectrometer. This can be done via a direct insertion probe for solid samples or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system or direct infusion.

  • Ionization: Use electron ionization (EI) for fragmentation analysis.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectral data of N-Methylsaccharin provides a detailed fingerprint of its molecular structure. ¹H NMR spectroscopy confirms the presence and connectivity of the aromatic and methyl protons. While experimental ¹³C NMR and IR data were not found, predictions based on its structure provide a useful guide for its characterization. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern that is consistent with the known structure. This comprehensive spectral guide serves as a valuable resource for researchers working with N-Methylsaccharin, aiding in its identification, characterization, and further investigation in various scientific disciplines.

References

  • Synthesis and Characterization of New Saccharin Derivatives. ResearchGate. (2019). [Link]

  • 13C NMR Chemical Shift. Oregon State University. (n.d.). [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). [Link]

  • Table of Characteristic IR Absorptions. UCLA Chemistry. (n.d.). [Link]

  • 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. (n.d.). [Link]

Sources

Technical Guide: N-Methylsaccharin Derivatives and Their Basic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of N-methylsaccharin (1,2-benzisothiazol-3-one 1,1-dioxide, N-methyl derivative) and its functionalized analogs. While N-methylsaccharin itself is primarily known as a stable synthetic sweetener and chemical intermediate, its structural derivatives—particularly N-acyl and N-alkoxycarbonylmethyl variants—serve as critical scaffolds in medicinal chemistry. This document details the regioselective synthesis of these compounds, their physicochemical stability profiles, and their application as time-dependent inhibitors of Human Leukocyte Elastase (HLE). Additionally, we explore the Gabriel-Colman rearrangement, a pivotal transformation for converting saccharin derivatives into bioactive benzothiazine 1,1-dioxides (oxicam precursors).

Introduction: The Saccharin Scaffold

The core structure of saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) possesses a unique chemical duality due to the presence of both a sulfonyl group and a carbonyl group flanking a nitrogen atom. This imide-like acidity (


) allows for facile derivatization.
  • N-Methylsaccharin : The N-methylated analog is chemically stable, lacking the acidic proton. It serves as a model for understanding the hydrolytic stability of the saccharin ring and as a non-caloric sweetener.

  • N-Acyl Derivatives : These are highly reactive electrophiles. The electron-withdrawing nature of the saccharin ring activates the exocyclic carbonyl, making these derivatives potent acylating agents for serine proteases (e.g., HLE).

Synthesis and Regioselectivity

The Regioselectivity Challenge

Alkylation of the saccharin anion can occur at either the Nitrogen (N-alkylation) or the Carbonyl Oxygen (O-alkylation).

  • Thermodynamic Control : N-alkylation is generally favored due to the greater stability of the resulting amide-like bond compared to the imidate ester formed by O-alkylation.

  • Kinetic Control : Under specific conditions (e.g., silver salts), O-alkylation can compete.

DOT Diagram: Regioselective Alkylation Pathways

G Saccharin Saccharin Anion (Nucleophile) N_Alk N-Alkyl Derivative (Major Product) Saccharin->N_Alk Polar Aprotic Solvent (DMF/Acetone) O_Alk O-Alkyl Derivative (Minor Product/Imidate) Saccharin->O_Alk Ag+ Salts / Kinetic Control RX Alkyl Halide (R-X) RX->N_Alk RX->O_Alk

Figure 1: Divergent alkylation pathways of the saccharin anion. N-alkylation is thermodynamically preferred in polar aprotic solvents.

Experimental Protocol: Synthesis of N-Methylsaccharin

This protocol utilizes phase-transfer catalysis or direct alkylation in a polar aprotic solvent to maximize N-selectivity.

Materials:

  • Sodium Saccharin (10 mmol)

  • Methyl Iodide (MeI) (12 mmol)

  • Dimethylformamide (DMF) (dry, 15 mL)

  • Workup: Ethyl acetate, Brine,

    
    
    

Step-by-Step Methodology:

  • Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of anhydrous Sodium Saccharin in 15 mL of dry DMF. Ensure the system is under an inert atmosphere (

    
    ).
    
  • Alkylation : Add 12 mmol of Methyl Iodide dropwise via syringe at

    
    . The slight excess of MeI drives the reaction to completion.
    
  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 1:1).

  • Quench & Extraction : Pour the reaction mixture into 50 mL of ice water. A white precipitate may form.[1] Extract with Ethyl Acetate (

    
     mL).
    
  • Purification : Wash the combined organic layers with water (

    
    ) and brine (
    
    
    
    ) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Crystallization : Recrystallize the crude solid from ethanol/water to yield pure N-methylsaccharin (White crystals, MP: 130–134 °C).

Physicochemical Properties

N-methylsaccharin exhibits distinct stability compared to its N-acyl counterparts. The N-methyl bond is metabolically robust, whereas the N-acyl bond is designed to be labile.

Table 1: Comparative Properties of Saccharin Derivatives

PropertyN-MethylsaccharinN-AcetylsaccharinN-Cinnamylsaccharin
Molecular Weight 197.21 g/mol 225.22 g/mol 299.34 g/mol
Melting Point 130–134 °C195–198 °C118–120 °C
Hydrolytic Stability High (Stable at pH 7)Low (Susceptible to hydrolysis)High
Reactivity Inert SweetenerAcylating AgentSynthetic Intermediate
Primary Application Food AdditiveElastase InhibitorPrecursor for Rearrangement

Chemical Transformations: The Gabriel-Colman Rearrangement

While N-methylsaccharin is stable, derivatives containing an enolizable hydrogen on the N-substituent (e.g., N-carboalkoxymethyl saccharin) undergo the Gabriel-Colman rearrangement. This reaction is fundamental for synthesizing 4-hydroxy-1,2-benzothiazine-3-carboxamides (the "oxicam" class of NSAIDs).[2]

Mechanism :

  • Base-catalyzed proton abstraction from the

    
    -carbon.
    
  • Ring opening of the saccharin imide.

  • Dieckmann-type cyclization to form the six-membered benzothiazine ring.

DOT Diagram: Gabriel-Colman Rearrangement

GC_Rearrangement Substrate N-(Methoxycarbonylmethyl) saccharin Intermediate Ring-Opened Sulfonamide Anion Substrate->Intermediate 1. Proton Abstraction 2. Ring Opening Base Base (NaOMe) Base->Substrate Product 4-Hydroxy-1,2-benzothiazine Derivative (Oxicam Core) Intermediate->Product Dieckmann Cyclization (Ring Expansion)

Figure 2: The Gabriel-Colman rearrangement pathway converting a 5-membered saccharin ring to a 6-membered benzothiazine.

Medicinal Chemistry: HLE Inhibition

Human Leukocyte Elastase (HLE) is a serine protease involved in inflammatory diseases like emphysema and cystic fibrosis.[3] N-Acylsaccharin derivatives act as mechanism-based inhibitors (suicide substrates).

Mechanism of Action

The enzyme's active site serine attacks the exocyclic carbonyl of the N-acylsaccharin.

  • Acylation : Formation of an acyl-enzyme complex.

  • Deacylation : The complex hydrolyzes very slowly, effectively inhibiting the enzyme for hours.

  • Leaving Group : The saccharin moiety acts as a stable leaving group but remains tethered in the transition state, stabilizing the acyl-enzyme.

Table 2: HLE Inhibition Kinetics of N-Acyl Saccharin Derivatives Data synthesized from structure-activity relationship studies [4, 5].

Derivative (R-Group)

(

)

(

)
Stability (

in buffer)
N-Acetyl (

)
180> 50Low
N-Valeryl (

)
1,20015Moderate
N-Lauroyl (

)
2,8004.5Moderate
N-Palmitoyl (

)
3,6202.0High

Note: Increasing the lipophilicity (chain length) of the acyl group significantly enhances inhibitory potency due to hydrophobic interactions with the HLE S1-S4 subsites.

Experimental Protocol: HLE Inhibition Assay

Reagents:

  • HLE (Human Leukocyte Elastase)[3][4]

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate)

  • Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl

Procedure:

  • Incubate HLE (20 nM) with the N-acylsaccharin derivative (varying concentrations) in HEPES buffer at 25°C.

  • At defined time intervals (0–30 min), remove aliquots.

  • Add chromogenic substrate and measure residual enzyme activity by monitoring absorbance at 405 nm (release of p-nitroaniline).

  • Plot

    
     vs. time to determine 
    
    
    
    .

References

  • Organic Syntheses . Methyl Iodide Synthesis and General Alkylation Procedures. Org. Synth. 1936, 16, 51. [Link]

  • Journal of the Chemical Society . Kinetics of hydrolysis of NN′-diarylsulphamides and saccharin derivatives. J. Chem. Soc., Perkin Trans. 2, 1972. [Link]

  • National Institutes of Health (PubMed) . Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives. Biochemistry. [Link]

  • MDPI Molecules . Synthesis of Novel Saccharin Derivatives via CuAAC Click Chemistry. Molecules 2015. [Link]

  • Wikipedia . Gabriel–Colman Rearrangement: Mechanism and Applications. [Link]

Sources

Research applications of N-Methylsaccharin as a sweetener

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While often erroneously categorized in generic chemical catalogs as a sweetener due to its parentage, N-Methylsaccharin (2-Methyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide) is scientifically defined by its lack of sweetness .

This guide corrects common misconceptions and details the high-value research application of N-Methylsaccharin: serving as a critical negative control and Structure-Activity Relationship (SAR) probe in G-Protein Coupled Receptor (GPCR) assays. By sterically blocking the proton-donor capability essential for T1R2/T1R3 receptor activation, N-Methylsaccharin provides the baseline necessary to validate novel sweetener candidates.

Part 1: The Mechanistic Core (Expertise & Logic)

The AH-B Theory and the "Methyl Switch"

To understand the utility of N-Methylsaccharin, one must understand why it fails to elicit a sweet response. The classical Shallenberger & Acree AH-B Theory of sweetness postulates that a sweetener must possess:

  • AH Group: A hydrogen bond donor (e.g., the N-H in Saccharin).

  • B Group: A hydrogen bond acceptor (e.g., the Sulfonyl O in Saccharin).

  • Distance: Specific steric distance (~3 Å) between them.

The Causality of Inactivity: In Saccharin (o-sulfobenzimide), the nitrogen proton is highly acidic and serves as the AH donor. In N-Methylsaccharin , this proton is replaced by a methyl group (–CH₃). This alkylation eliminates the hydrogen bond donor capability, rendering the molecule tasteless or slightly bitter/metallic, but non-sweet .

Research Application: The Perfect Negative Control

In high-throughput screening (HTS) for novel sweeteners, false positives are common due to non-specific calcium signaling. N-Methylsaccharin is the gold-standard negative control because:

  • Structural Homology: It is nearly identical to the positive control (Saccharin) in shape, solubility, and lipophilicity.

  • Receptor Silence: It does not activate the orthosteric site of the T1R2/T1R3 heterodimer.

If your assay shows a signal for N-Methylsaccharin, your system has non-specific background noise or an artifact.

Part 2: Visualization of Signaling & SAR

Figure 1: The Sweetness "Off-Switch" Mechanism This diagram illustrates the comparative signaling pathway. Note how N-Methylation blocks the initial ligand-receptor binding event.

G Sacc Saccharin (Ligand) Receptor T1R2/T1R3 Receptor (GPCR) Sacc->Receptor Approaches NMeSacc N-Methylsaccharin (Negative Control) NMeSacc->Receptor Approaches Binding H-Bond Formation (AH-B Interaction) Receptor->Binding Saccharin Present NoBinding Steric/Chemical Blockade Receptor->NoBinding N-Me-Saccharin Present GProtein G-Protein Activation (Gustducin) Binding->GProtein NoSignal No Response (Baseline) NoBinding->NoSignal CaFlux Intracellular Ca2+ Release GProtein->CaFlux Signal Sweet Taste Perception CaFlux->Signal

Caption: Comparative pathway analysis showing N-Methylsaccharin failing to initiate H-Bond formation, preventing downstream Ca2+ flux.

Part 3: Experimental Protocols (Trustworthiness)

Synthesis of N-Methylsaccharin (Reference Standard)

Note: Commercial "sweetener" samples are often impure. For analytical rigor, synthesize fresh standard.

Reagents: Sodium Saccharin (anhydrous), Methyl Iodide (MeI), DMF (Dimethylformamide).

  • Dissolution: Dissolve 10 mmol Sodium Saccharin in 15 mL dry DMF under Nitrogen atmosphere.

  • Alkylation: Add 12 mmol Methyl Iodide dropwise at 0°C.

    • Why: Controlling temperature prevents N- vs. O-alkylation competition, though N-alkylation is thermodynamically favored here.

  • Reflux: Warm to room temperature and stir for 4 hours.

  • Precipitation: Pour mixture into 100 mL ice water. N-Methylsaccharin will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Melting Point must be 130–132°C . If <128°C, unreacted saccharin is present (which will ruin it as a negative control).

Protocol: T1R2/T1R3 Calcium Flux Assay Validation

Use this protocol to validate a new cell line or sweetener assay.

Objective: Confirm assay specificity by demonstrating lack of response to N-Methylsaccharin.

StepActionCritical Parameter
1. Cell Prep Seed HEK293 cells stably expressing T1R2/T1R3 and Gα15.90% Confluency required.
2. Dye Loading Incubate with Fluo-4 AM (Calcium indicator) for 45 min at 37°C.Use Probenecid to prevent dye leakage.
3. Baseline Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.Must be stable < 5% variance.
4. Injection A Inject Saccharin (3 mM) (Positive Control).Expect >150% RFU increase (Sigmoidal).
5. Wash Wash cells with HBSS buffer.Allow 10 min recovery.
6. Injection B Inject N-Methylsaccharin (3 mM) (Negative Control).Expect < 10% RFU change (Flatline).

Self-Validating Logic: If Injection B yields a curve similar to Injection A, your cells are expressing off-target receptors (e.g., TAS2R bitter receptors) or the N-Methylsaccharin has hydrolyzed back to saccharin.

Part 4: Comparative Data Analysis

Table 1: Physicochemical & Sensory Profile Comparison

FeatureSaccharin (Na+)N-MethylsaccharinImplication for Research
CAS Number 128-44-915448-99-4Ensure correct procurement.
Role AgonistNull/AntagonistPaired controls in HTS.
Sweetness (vs Sucrose) 300x0x (Tasteless) Defines the "AH" donor requirement.
H-Bond Donor Yes (N-H)No (N-CH3) Mechanistic proof of binding site.
Solubility (Water) HighLow/ModerateN-Me is more lipophilic; requires DMSO for stock.
Melting Point >228°C (dec)130–134°CUse MP to detect cross-contamination.

References

  • Hamor, G. H. (1961). "Correlation of chemical structure and taste in the saccharin series." Science, 134(3488), 1416-1417.

    • Foundational text establishing that substitution at the Nitrogen position abolishes sweetness.
  • Shallenberger, R. S., & Acree, T. E. (1967). "Molecular theory of sweet taste." Nature, 216(5114), 480-482.

    • The authoritative definition of the AH-B theory used to explain N-Methylsaccharin's inactivity.
  • PubChem. (n.d.). "N-Methylsaccharin Compound Summary." National Center for Biotechnology Information.

    • Chemical structure and physical property verification.[1]

  • Winnig, M., et al. (2008). "Saccharin: Artificial Sweetener, Bitter Tastant, and Sweet Taste Inhibitor." ResearchGate.[2]

    • Modern analysis of saccharin derivatives and their complex receptor interactions.

Sources

Whitepaper: N-Methylsaccharin as a Molecular Probe for Elucidating Sweet Taste Receptor Function

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The perception of sweet taste is a critical biological process, primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR). Understanding the intricate mechanisms of this heterodimeric receptor—its activation, modulation, and ligand specificity—is paramount for the development of novel sweeteners and taste modulators. The structural complexity of T1R2/T1R3, featuring multiple distinct binding sites, presents a significant challenge to researchers. This technical guide details the strategic use of N-Methylsaccharin, a derivative of the artificial sweetener saccharin, as a specialized molecular probe to dissect the function of the T1R2/T1R3 receptor. We will explore the causality behind experimental designs, from heterologous expression systems and functional calcium imaging assays to the use of chimeric receptors for mapping ligand interaction domains. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for leveraging N-Methylsaccharin to advance the study of sweet taste perception.

The Challenge of the Sweet Taste Receptor: A Multi-Faceted Target

The sensation of sweetness is initiated by the binding of a diverse array of chemical compounds to a single receptor complex: the T1R2/T1R3 heterodimer.[1][2] This receptor belongs to Class C of the GPCR family, characterized by a large extracellular region and a seven-transmembrane domain.[3][4] The sheer variety of molecules that activate this receptor, from natural sugars and proteins to small artificial sweeteners, suggests a complex activation mechanism involving multiple ligand binding sites.[5][6]

The architecture of the T1R2/T1R3 receptor can be divided into three key functional domains:

  • Venus Flytrap Module (VFTM): A large, bilobed extracellular domain that serves as the primary binding site for many sweeteners, including aspartame and sugar derivatives.[3][7] The VFTM of T1R2 is considered the principal site for many small-molecule sweeteners.[8][9]

  • Cysteine-Rich Domain (CRD): This domain connects the VFTM to the transmembrane region and is implicated in binding larger sweet proteins like brazzein.[1][9]

  • Transmembrane Domain (TMD): The seven-helix bundle that crosses the cell membrane. The TMD of T1R3 is a known binding site for the artificial sweetener cyclamate and the sweet taste inhibitor lactisole, functioning as an allosteric modulation site.[1][9][10]

This multi-domain, multi-ligand nature complicates the study of receptor activation. A given compound may act as an agonist at one site while another compound acts as a positive or negative allosteric modulator at a completely different site.[10][11] Saccharin itself exhibits this complexity, acting as an agonist at low concentrations by binding to the T1R2 VFTM, but potentially as an inhibitor at higher concentrations through interactions with allosteric sites.[10][12] To deconstruct this system, highly specific molecular tools are required.

N-Methylsaccharin: A Refined Tool for Receptor Interrogation

N-Methylsaccharin is a derivative of saccharin where the acidic proton on the nitrogen atom is replaced by a methyl group. This seemingly minor modification has significant implications for its use as a research tool.

PropertyN-MethylsaccharinSaccharin
Chemical Formula C8H7NO3SC7H5NO3S
Molecular Weight 197.21 g/mol 183.18 g/mol
Key Structural Feature N-methylated sulfonamideAcidic N-H sulfonamide
Primary Research Use Molecular probe for specific receptor interactionsArtificial sweetener with complex receptor activity

Table 1: Comparison of N-Methylsaccharin and Saccharin.

The methylation prevents the deprotonation that saccharin undergoes, creating a molecule with a fixed structure and eliminating the potential for ionic interactions at the nitrogen position. This makes N-Methylsaccharin an ideal probe for investigating the specific steric and hydrophobic interactions within the T1R2 binding pocket, without the confounding factor of charge. Its stability and defined chemical properties allow for more precise mapping of receptor-ligand interactions.[13][14]

Deconstructing Receptor Function: Core Methodologies

To effectively use N-Methylsaccharin as a probe, a robust and validated experimental system is essential. The cornerstone of this research is a heterologous expression system, typically utilizing Human Embryonic Kidney (HEK293) cells.

Causality of the System: HEK293 cells do not endogenously express taste receptors. This provides a "blank slate" upon which the T1R2/T1R3 receptor can be reconstituted. For a functional response, three components must be co-transfected:

  • T1R2 Subunit: The primary subunit for many small-molecule sweeteners.[3]

  • T1R3 Subunit: The essential partner for forming the heterodimer.[2][6]

  • Promiscuous G-protein (Gα16gust44): T1R2/T1R3 natively couples to gustducin. However, to create a reliable assay, the chimeric G-protein Gα16gust44 is introduced. This protein efficiently links any activated GPCR to the phospholipase C (PLC) pathway, triggering a measurable intracellular calcium release, regardless of the receptor's native G-protein preference.[15]

Primary Functional Screen: Calcium Imaging Assay

The most direct method to assess receptor activation by N-Methylsaccharin is through a calcium imaging assay. This technique measures the downstream consequence of receptor binding and G-protein activation.[15][16]

G_protein_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm T1R2_T1R3 T1R2/T1R3 Receptor G_protein Gα16gust44 T1R2_T1R3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on ER Ca_ion Ca²⁺ ER->Ca_ion Releases Fluo4 Fluo-4 Dye Ca_ion->Fluo4 Binds to Fluo-4 Ligand N-Methylsaccharin Ligand->T1R2_T1R3 Binds Signal Measurable Signal Fluo4->Signal Fluoresces

Caption: T1R2/T1R3 signaling cascade in a heterologous assay system.

  • Cell Culture & Transfection:

    • Seed HEK293 cells onto 96-well, black-walled, clear-bottom plates. Allow cells to adhere for 24 hours.

    • Co-transfect cells with plasmids containing the cDNA for human T1R2, T1R3, and Gα16gust44 using a suitable transfection reagent (e.g., Lipofectamine).

    • Self-Validation: Include a control well with cells transfected with a reporter plasmid (e.g., GFP) to visually confirm transfection efficiency. Also, prepare untransfected control wells.

  • Dye Loading:

    • After 24-48 hours of incubation post-transfection, aspirate the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2.5 µM), dissolved in a buffer containing probenecid. Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out.[17]

    • Incubate for 1 hour at 37°C.

  • Cell Washing:

    • Gently wash the cells with an assay buffer (e.g., 130 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM CaCl2, pH 7.4) to remove extracellular dye.

  • Compound Application & Measurement:

    • Place the 96-well plate into a fluorescence imaging plate reader (FLIPR) or a confocal microscope equipped for live-cell imaging.[18][19]

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Automatically inject a solution of N-Methylsaccharin at the desired concentration.

    • Immediately begin recording the change in fluorescence intensity over time (typically 1-2 minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Controls & Data Analysis:

    • Positive Control: Use a known T1R2/T1R3 agonist (e.g., sucralose) to confirm the entire system is functional.

    • Negative Control: Inject vehicle buffer alone to ensure no mechanical or solvent-induced calcium flux.

    • Untransfected Control: Stimulate untransfected but dye-loaded cells with N-Methylsaccharin to prove the response is receptor-dependent.

    • Analyze the data by calculating the change in fluorescence (ΔF) from the baseline. Plot dose-response curves to determine the EC50 (half-maximal effective concentration).

Probing Specific Interactions: Chimeric Receptors and Mutagenesis

While a functional assay confirms activation, it doesn't identify the binding site. To pinpoint the interaction domain, chimeric receptors and site-directed mutagenesis are employed. This is where N-Methylsaccharin's specificity is invaluable.

The Logic: The human and mouse sweet taste receptors have different sensitivities to certain sweeteners.[20] By swapping domains between the human (hT1R) and mouse (mT1R) receptors, we can isolate the region responsible for binding N-Methylsaccharin.

chimera_workflow cluster_constructs Receptor Constructs cluster_assay Functional Assay (Calcium Imaging) hT1R2_hT1R3 Human T1R2 + Human T1R3 Ligand Apply N-Methylsaccharin hT1R2_hT1R3->Ligand mT1R2_mT1R3 Mouse T1R2 + Mouse T1R3 mT1R2_mT1R3->Ligand hT1R2_mT1R3 Chimera 1: hT1R2 VFTM + mT1R2 TMD/CRD hT1R2_mT1R3->Ligand mT1R2_hT1R3 Chimera 2: mT1R2 VFTM + hT1R2 TMD/CRD mT1R2_hT1R3->Ligand Response Response (+) Ligand->Response hT1R2 hT1R2 VFTM Chimera NoResponse No Response (-) Ligand->NoResponse mT1R2 mT1R2 VFTM Chimera Conclusion Conclusion: N-Methylsaccharin binding site is located within the Human T1R2 VFTM domain. Response->Conclusion NoResponse->Conclusion

Caption: Workflow for mapping binding sites using chimeric receptors.

Example Application:

  • Hypothesis: N-Methylsaccharin binds to the Venus Flytrap Module (VFTM) of the human T1R2 subunit.

  • Experiment: Create four receptor combinations to express in HEK293 cells:

    • Wild-Type Human: hT1R2/hT1R3

    • Wild-Type Mouse: mT1R2/mT1R3

    • Chimera A: hT1R2(VFTM)-mT1R2(TMD) / hT1R3 (Human VFTM on a mouse backbone)

    • Chimera B: mT1R2(VFTM)-hT1R2(TMD) / hT1R3 (Mouse VFTM on a human backbone)

  • Predicted Outcome: If the hypothesis is correct, N-Methylsaccharin will elicit a strong calcium response in cells expressing Wild-Type Human and Chimera A receptors, but little to no response in cells with Wild-Type Mouse or Chimera B receptors.

  • Causality: This result would demonstrate that the presence of the human T1R2-VFTM is both necessary and sufficient for the functional response to N-Methylsaccharin, definitively mapping the interaction site.[3] This approach has been successfully used to map binding sites for various sweeteners and modulators.[20][21]

Following the identification of a domain, site-directed mutagenesis can be used to pinpoint specific amino acid residues within that domain that are critical for binding.[22]

Interpreting the Data: N-Methylsaccharin in Practice

By applying these methodologies, researchers can generate precise data to characterize the receptor.

LigandReceptor ConstructEC50 (mM)Interpretation
N-MethylsaccharinhT1R2 / hT1R30.8Baseline potency on human receptor.
N-MethylsaccharinmT1R2 / mT1R3> 100Mouse receptor is insensitive.
N-MethylsaccharinhT1R2(VFTM)-mT1R2(TMD) / hT1R31.2Potency retained; confirms VFTM is the key interaction domain.
N-MethylsaccharinhT1R2 (Y103A mutant) / hT1R3> 100Loss of function; identifies Tyrosine at position 103 as a critical binding residue.
Lactisole + N-MethylsaccharinhT1R2 / hT1R30.9No change in potency; suggests N-Methylsaccharin does not bind to the lactisole allosteric site in the T1R3-TMD.[23]

Table 2: Hypothetical Data from Functional Assays Using N-Methylsaccharin.

This systematic approach, moving from broad functional screening to fine-mapping with chimeras and mutants, allows for a detailed deconstruction of the ligand-receptor interaction.

Conclusion and Future Directions

N-Methylsaccharin serves as a powerful and precise molecular probe for investigating the complex T1R2/T1R3 sweet taste receptor. Its defined chemical structure allows researchers to move beyond the complex pharmacology of saccharin to ask more specific questions about steric and hydrophobic interactions within the receptor's binding pockets. By combining its use with robust methodologies like calcium imaging in heterologous expression systems, and targeted interrogation using chimeric receptors and site-directed mutagenesis, the scientific community can:

  • Accurately map the binding sites of different classes of sweeteners.

  • Identify the specific amino acid residues critical for ligand recognition and receptor activation.

  • Differentiate between orthosteric agonists and allosteric modulators.

  • Elucidate the molecular basis for species-specific differences in taste perception.

Future work may involve the synthesis of further N-substituted saccharin derivatives to probe the binding pocket's size and chemical environment more deeply.[24][25] Additionally, these tools will be indispensable in studying receptor desensitization and internalization, processes that are critical for understanding taste adaptation and have been linked to β-arrestin pathways.[4] Ultimately, the insights gained from using N-Methylsaccharin will accelerate the rational design of next-generation sweeteners and taste modulators with improved sensory profiles and potential benefits for public health.

References

  • Assadi-Porter, F. M., et al. (2006). The heterodimeric sweet taste receptor has multiple potential ligand binding sites. Current Pharmaceutical Design, 12(35), 4547-4556. Available at: [Link]

  • Assadi-Porter, F. M., et al. (2010). Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(10), 1011-1017. Available at: [Link]

  • Masuda, K., et al. (2012). Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds. PLoS ONE, 7(4), e35698. Available at: [Link]

  • Beck, T., et al. (2014). Expression and distribution of the sweet taste receptor isoforms T1R2 and T1R3 in human and rat bladders. The Journal of Urology, 191(4), 1162-1168. Available at: [Link]

  • Ben Shoshan-Galeczki, Y., et al. (2022). Sensitivity of human sweet taste receptor subunits T1R2 and T1R3 to activation by glucose enantiomers. bioRxiv. Available at: [Link]

  • DuBois, G. E. (2024). Artificial and Natural Sweeteners Biased T1R2/T1R3 Taste Receptors Transactivate Glycosylated Receptors on Cancer Cells to Induce Epithelial–Mesenchymal Transition of Metastatic Phenotype. International Journal of Molecular Sciences, 25(12), 6503. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of the sweet taste T1R2/T1R3 receptor. Retrieved from [Link]

  • Zhang, F., et al. (2010). Molecular mechanism of the sweet taste enhancers. Proceedings of the National Academy of Sciences, 107(10), 4752-4757. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of the responses of chimeric human and mouse T1R2/T1R3 receptors by saccharin. Retrieved from [Link]

  • Feng, P., et al. (2018). Multiple interaction modes between saccharin and sweet taste receptors determine a species-dependent response to saccharin. Food Chemistry, 266, 34-42. Available at: [Link]

  • Ben Shoshan-Galeczki, Y., et al. (2022). Sensitivity of human sweet taste receptor subunits T1R2 and T1R3 to activation by glucose enantiomers. ResearchGate. Available at: [Link]

  • van der Stelt, I., et al. (2018). A novel functional screening assay to monitor sweet taste receptor activation in vitro. Food Chemistry, 242, 111-118. Available at: [Link]

  • Masuda, K., et al. (2012). Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds. PLoS ONE, 7(4), e35698. Available at: [Link]

  • Kuhn, C., et al. (2004). Bitter taste receptors for saccharin and acesulfame K. Journal of Neuroscience, 24(45), 10260-10265. Available at: [Link]

  • Treesukosol, Y., & Smith, J. C. (2011). The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding. The Open Biology Journal, 4, 1-10. Available at: [Link]

  • Feng, P., et al. (2018). Multiple interaction modes between saccharin and sweet taste receptors determine a species-dependent response to saccharin. ResearchGate. Available at: [Link]

  • Yasumatsu, K., et al. (2023). Prediction of dynamic allostery for the transmembrane domain of the sweet taste receptor subunit, TAS1R3. Scientific Reports, 13(1), 5424. Available at: [Link]

  • Caicedo, A., et al. (2000). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. Journal of Neuroscience, 20(21), 7978-7985. Available at: [Link]

  • O'Brien, K., et al. (2026). Sweet Protein Allosteric Binding and Activation of the Human T1R2/R3 Sweet Receptor: A Simulation Model Validated by in Vitro Receptor Activation Assay. Journal of Chemical Information and Modeling. Available at: [Link]

  • Caicedo, A., et al. (2000). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. Journal of Neuroscience, 20(21), 7978-7985. Available at: [Link]

  • MDPI. (n.d.). Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between experimental and calculated binding affinity of... Retrieved from [Link]

  • Suescun, L., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(6), 267-273. Available at: [Link]

  • Morini, G., et al. (2005). From Small Sweeteners to Sweet Proteins: Anatomy of the Binding Sites of the Human T1R2_T1R3 Receptor. Journal of Medicinal Chemistry, 48(17), 5520-5529. Available at: [Link]

  • San Gabriel, A., et al. (2009). Involvement of the Calcium-sensing Receptor in Human Taste Perception. Journal of Biological Chemistry, 284(38), 25929-25933. Available at: [Link]

  • Tan, J., et al. (2021). Blends of Non-caloric Sweeteners Saccharin and Cyclamate Show Reduced Off-Taste due to TAS2R Bitter Receptor Inhibition. Foods, 10(11), 2638. Available at: [Link]

  • Romanov, R. A., et al. (2022). Taste Cells of the Type III Employ CASR to Maintain Steady Serotonin Exocytosis at Variable Ca2+ in the Extracellular Medium. International Journal of Molecular Sciences, 23(8), 4349. Available at: [Link]

  • Toda, Y., et al. (2018). Positive/negative allosteric modulation switching in an umami taste receptor (T1R1/T1R3) by a natural flavor compound, methional. Scientific Reports, 8(1), 12725. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Characterization of New Saccharin Derivatives. Retrieved from [Link]

  • Ben Abu, N., et al. (2022). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends. Food Chemistry, 373(Pt A), 131393. Available at: [Link]

  • Nakagawa, Y., et al. (2014). Diverse signaling systems activated by the sweet taste receptor in human GLP-1-secreting cells. Biomedical Research, 35(1), 29-38. Available at: [Link]

  • ResearchGate. (n.d.). dimensional structure of taste receptors T1R2 and T1R3. Retrieved from [Link]

  • Ohkuri, T., et al. (2012). Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts. Journal of Agricultural and Food Chemistry, 60(22), 5574-5580. Available at: [Link]

  • Sharma, S. K., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(12), 2244. Available at: [Link]

  • DuBois, G. E. (2019). Artificial and Natural Sweeteners Biased T1R2/T1R3 Taste Receptors Transactivate Glycosylated Receptors on Cancer Cells to Induce Epithelial–Mesenchymal Transition of Metastatic Phenotype. MDPI. Available at: [Link]

  • HHMI. (2001). Researchers Discover Human Gene That May Produce Sweet Taste Receptor. Retrieved from [Link]

  • MDPI. (n.d.). Sensing Senses: Optical Biosensors to Study Gustation. Retrieved from [Link]

  • Koizumi, A., et al. (2007). Human sweet taste receptor mediates acid-induced sweetness of miraculin. Proceedings of the National Academy of Sciences, 104(35), 14125-14130. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-Methylsaccharin from Sodium Saccharinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of N-Methylsaccharin (2-methyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide) utilizing Sodium Saccharinate as the starting substrate. N-Methylsaccharin is a critical intermediate in the development of catalytic N-heterocyclic carbenes (NHCs) and pharmaceutical precursors.

The core challenge in this synthesis is the regioselectivity of the ambident saccharinate anion, which can undergo alkylation at either the Nitrogen (N-alkylation) or Oxygen (O-alkylation) atom. This guide presents two validated protocols:

  • Protocol A (Standard): Homogeneous alkylation in polar aprotic solvent (DMF), prioritizing thermodynamic control and high yield.

  • Protocol B (Green/PTC): Phase-Transfer Catalysis (PTC) using Tetrabutylammonium Bromide (TBAB) in a Toluene/Water system, prioritizing ease of workup and environmental safety.

Mechanistic Principles & Regioselectivity

The Ambident Nucleophile Challenge

Sodium saccharinate dissociates to form the saccharinate anion, where the negative charge is delocalized between the nitrogen and the sulfonyl oxygen.

  • N-Alkylation (Thermodynamic Product): The nitrogen center is softer and more nucleophilic towards soft electrophiles like methyl iodide (MeI). The resulting N-methyl amide is thermodynamically more stable due to the retention of the carbonyl double bond strength.

  • O-Alkylation (Kinetic Product): The oxygen center is harder. O-alkylation yields the imidate ester (3-methoxy-1,2-benzisothiazole 1,1-dioxide), which is generally considered an impurity in this context.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway and the preferential formation of the N-isomer under controlled conditions.

ReactionMechanism Start Sodium Saccharinate (Ambident Nucleophile) TS Transition State (SN2) Start->TS Dissociation MeI Methyl Iodide (MeI) (Electrophile) MeI->TS Attack N_Prod N-Methylsaccharin (Major Product) Thermodynamic TS->N_Prod Soft-Soft Interaction (Preferred in DMF/PTC) O_Prod O-Methylsaccharin (Minor Impurity) Kinetic TS->O_Prod Hard-Hard Interaction

Figure 1: Mechanistic pathway showing the competition between N- and O-alkylation. N-alkylation is favored by soft electrophiles (MeI) and polar aprotic conditions.

Safety & Pre-requisites

ReagentHazard ClassHandling Requirement
Methyl Iodide (MeI) DANGER: Carcinogen, Volatile, Neurotoxin.Use only in a functioning fume hood. Double-glove (Nitrile). Dispense via syringe to minimize vapor.
Sodium Saccharinate Irritant.Standard lab PPE (Safety glasses, gloves).
DMF Reprotoxic, Hepatotoxic.Avoid skin contact. Use in fume hood.
Toluene Flammable, Irritant.Keep away from heat sources.

Critical Safety Note: Methyl Iodide has a low boiling point (42.4°C). Reactions must be run with an efficient reflux condenser or in a sealed pressure vessel (if scale permits) to prevent loss of reagent and exposure.

Experimental Protocols

Protocol A: Standard Homogeneous Synthesis (DMF)

Best for: High yield (>90%) and large-scale batches.

Materials:

  • Sodium Saccharinate dihydrate (24.1 g, 100 mmol)

  • Methyl Iodide (17.0 g, 7.5 mL, 120 mmol)

  • N,N-Dimethylformamide (DMF) (100 mL)

  • Ethanol (95%) for recrystallization

Procedure:

  • Dissolution: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 24.1 g of sodium saccharinate in 100 mL of DMF. Stir at room temperature until fully dissolved.

  • Addition: Add 7.5 mL of Methyl Iodide dropwise via syringe.

    • Note: The reaction is slightly exothermic.

  • Reaction: Attach a reflux condenser with chilled water circulation. Heat the mixture to 40–50°C for 4 hours.

    • Process Control: Do not exceed 60°C to prevent MeI evaporation.

  • Quench: Pour the reaction mixture into 400 mL of ice-cold water. The N-methylsaccharin will precipitate immediately as a white solid.

  • Isolation: Stir the aqueous slurry for 30 minutes to ensure all DMF is extracted into the water phase. Filter via vacuum filtration (Buchner funnel). Wash the cake with 2 x 50 mL cold water.

Protocol B: Phase-Transfer Catalysis (Green Chemistry)

Best for: Ease of workup, avoiding DMF, and educational settings.

Materials:

  • Sodium Saccharinate dihydrate (24.1 g, 100 mmol)

  • Methyl Iodide (17.0 g, 7.5 mL, 120 mmol)

  • Toluene (100 mL)

  • Water (50 mL)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (3.2 g, 10 mmol, 10 mol%)

Procedure:

  • Biphasic Setup: In a 250 mL RBF, combine sodium saccharinate, TBAB, and Water (50 mL). Stir until salts dissolve.

  • Organic Phase: Add Toluene (100 mL) followed by Methyl Iodide (7.5 mL).

  • Catalysis: Heat the biphasic mixture to 50°C with vigorous stirring (1000 RPM).

    • Mechanism:[1][2][3] TBAB transports the saccharinate anion into the organic toluene layer where it reacts with MeI.

  • Completion: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Reaction is typically complete in 3-5 hours.

  • Workup: Transfer to a separatory funnel. Discard the aqueous bottom layer.

  • Wash: Wash the Toluene layer with Water (2 x 30 mL) and Brine (1 x 30 mL).

  • Evaporation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.
    

Purification & Validation

Recrystallization (Essential Step)

Both protocols may yield trace amounts of the O-isomer. The N-isomer is significantly less soluble in cold ethanol than the O-isomer.

  • Dissolve the crude solid in minimal boiling Ethanol (95%).

  • Allow to cool slowly to room temperature, then to 4°C in a fridge.

  • Filter the white needles and dry in a vacuum oven at 50°C.

Quality Control Metrics
ParameterSpecificationMethodNotes
Appearance White crystalline powderVisualYellowing indicates impurities.
Melting Point 130 – 134°C Capillary MPSharp range (<2°C) indicates high purity.
1H NMR (CDCl3)

3.27 ppm (s, 3H, N-CH3)
400 MHz NMRDiagnostic: O-CH3 signal appears downfield at ~4.1-4.2 ppm. Absence of this peak confirms regioselectivity.
Yield > 85% (Protocol A)> 75% (Protocol B)GravimetricProtocol A typically yields higher due to better solubility.
Workflow Visualization

Workflow Input Reactants: Na-Saccharin + MeI Choice Select Protocol Input->Choice ProtA Protocol A: DMF (Homogeneous, 50°C) Choice->ProtA ProtB Protocol B: PTC/Toluene (Biphasic, TBAB, 50°C) Choice->ProtB Quench Precipitation / Extraction ProtA->Quench Pour into Ice Water ProtB->Quench Sep. Funnel Workup Crude Crude Product (Mix of N- and trace O-isomer) Quench->Crude Purify Recrystallization (Ethanol/Water) Crude->Purify Final Pure N-Methylsaccharin MP: 130-134°C Purify->Final Filter & Dry

Figure 2: Operational workflow comparing the Standard and Green synthesis routes.

Troubleshooting Guide

  • Issue: Low Yield / "Oiling Out" during Recrystallization.

    • Cause: Solution too concentrated or cooled too quickly.

    • Fix: Re-heat to dissolve the oil. Add a small amount of seed crystal. Allow to cool very slowly in a water bath.

  • Issue: Presence of O-isomer (NMR peak at ~4.2 ppm).

    • Cause: Reaction temperature too high or use of "hard" alkylating agents (e.g., dimethyl sulfate) without strict control.

    • Fix: Recrystallize again from Ethanol. The O-isomer is more soluble in ethanol and will remain in the mother liquor.

  • Issue: Yellow discoloration.

    • Cause: Iodine liberation from MeI degradation.

    • Fix: Wash the organic phase (Protocol B) or the precipitate (Protocol A) with a dilute Sodium Thiosulfate solution.

References

  • Rice, L. M., & Pettit, G. R. (1954). "The Alkylation of Saccharin." Journal of the American Chemical Society, 76(11), 3053.

  • Banik, B. K., et al. (2025).[4] "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles." Molecules, Review.

  • PubChem Compound Summary. (2023). "N-Methylsaccharin."[5] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2023). "NMR Chemical Shifts of Impurities."

  • ChemicalBook. (2023). "N-Methylsaccharin Properties and NMR Data."

Sources

Application Notes & Protocols: Mechanochemical Acylation of Amines using N-Acylsaccharin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener, Efficient Acylation

The acylation of amines to form amides is a cornerstone transformation in organic synthesis, central to the production of pharmaceuticals, polymers, and fine chemicals.[1][2] Traditional solution-phase methods, while effective, often rely on large volumes of volatile and often toxic solvents, require coupling agents that generate stoichiometric waste, and can necessitate tedious purification techniques like column chromatography.[1]

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a powerful, sustainable alternative.[3][4] By conducting reactions in ball mills, typically in the absence of bulk solvent, we can significantly reduce waste, shorten reaction times, and sometimes access reactivity profiles not seen in solution.[4][5]

This guide focuses on a highly efficient and green mechanochemical protocol for the acylation of primary and secondary amines using N-acylsaccharin derivatives as stable, solid acyl-transfer agents.[1][2] N-acylsaccharins are crystalline, easy-to-handle solids that act as potent acyl donors under mechanical activation. The saccharin byproduct is weakly nucleophilic and typically precipitates, allowing for a remarkably simple, solvent-minimal workup. This combination of a green activation method with an efficient activating group offers a robust and scalable pathway for amide synthesis.[1]

The "Why": Causality Behind the Method

Why Mechanochemistry?

Mechanical milling in a ball mill subjects solid reactants to intense energetic impacts, shearing, and friction.[6] This energy input can:

  • Increase Reactivity: By breaking down the crystal lattice, it increases the surface area and creates intimate contact between reactants at a molecular level.

  • Promote Solid-State Reactions: It can induce the formation of eutectic mixtures or co-crystalline phases that facilitate reactions between solids without the need for a dissolving medium.

  • Reduce Waste: Eliminating bulk solvent aligns with the principles of green chemistry, reducing both environmental impact and the cost associated with solvent purchase and disposal.[3]

Why N-Acylsaccharin Derivatives?

N-acylsaccharins are superior acyl donors for this process due to several key factors:

  • High Reactivity: The saccharin moiety is a superb leaving group, activated by the electron-withdrawing nature of its two carbonyl groups and sulfonyl group. This makes the acyl carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.

  • Solid-State Stability: Unlike many acyl chlorides or anhydrides, N-acylsaccharins are typically stable, crystalline solids that are easy to handle, weigh, and store.

  • Simplified Purification: The saccharin byproduct is acidic. Following the reaction, a simple solid-phase "trituration" or wash with a mild aqueous base (like sodium bicarbonate) deprotonates the saccharin, rendering it insoluble in common organic solvents used to extract the desired amide product. This often bypasses the need for chromatographic purification.[1]

The Mechanistic Rationale

Under ball-milling conditions, the N-acylsaccharin and the amine are ground together. The mechanical energy facilitates the formation of an intimate mixture where the amine nucleophile can readily attack the activated carbonyl of the N-acylsaccharin. This forms a tetrahedral intermediate which then collapses, expelling the stable saccharin anion and yielding the final amide product.

Caption: Proposed mechanism for mechanochemical acylation.

Experimental Protocols & Procedures

Equipment & Materials
  • Ball Mill: A mixer mill (e.g., Retsch MM 400, Spex SamplePrep 8000M) is ideal. Milling frequencies of 25-30 Hz are typical.[1]

  • Milling Jars & Balls: Zirconium dioxide (ZrO₂) jars (e.g., 10-15 mL) with one or two ZrO₂ balls (e.g., 10 mm diameter) are recommended to avoid metallic contamination.[1] Stainless steel can also be used, but may act as a catalyst in some reactions.[5]

  • Reagents:

    • Amine (primary or secondary)

    • N-acylsaccharin derivative (e.g., N-acetylsaccharin, N-formylsaccharin).[1] A slight excess (1.1-1.2 equivalents) is often beneficial.[1]

    • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution or solid.

    • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying.

General Protocol for Mechanochemical N-Acetylation

This procedure is based on a typical 1 mmol scale reaction.[1]

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reagent Loading: To a 15 mL ZrO₂ milling jar, add the amine (1.0 mmol, 1.0 equiv.) and N-acetylsaccharin (1.1 mmol, 1.1 equiv.). Add one 10 mm ZrO₂ milling ball.

    • Expertise Note: The slight excess of the acylating agent ensures complete consumption of the potentially more valuable amine substrate.

  • Milling: Securely close the jar and place it in the ball mill. Mill the mixture at a frequency of 30 Hz for 30-180 minutes.[1]

    • Expertise Note: Reaction time is substrate-dependent. It is advisable to perform a time-course study for new substrates, monitoring completion by Thin Layer Chromatography (TLC) or LC-MS of a small aliquot. Start with 60 minutes for initial trials.

  • Purification: Open the jar and add solid sodium bicarbonate (approx. 3-4 equivalents). Mill for an additional 10 minutes at 30 Hz.[1]

    • Trustworthiness Note: This in-situ solid-phase acid quench is a critical step. The NaHCO₃ neutralizes the acidic saccharin byproduct, forming the sodium salt. This prevents potential hydrolysis of the product during aqueous workup and simplifies extraction.

  • Extraction: Transfer the solid powder from the jar to a beaker or flask. Add ethyl acetate (EtOAc, ~5-10 mL) and stir for several minutes. Filter the mixture through a paper filter or a short plug of celite to remove the insoluble sodium saccharin and excess NaHCO₃.[1]

    • Expertise Note: Ensure the solids are thoroughly washed with the organic solvent to maximize product recovery.

  • Drying and Concentration: Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation) to yield the pure amide product. For volatile products, drying the organic layer over Na₂SO₄ before evaporation is recommended.

  • Analysis: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The purity is often >95% without the need for column chromatography.[1]

Performance and Scope

The mechanochemical acylation with N-acylsaccharins is effective for a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic substrates. Yields are typically good to excellent.

EntryAmine SubstrateAcyl DonorTime (min)Yield (%)Reference
1AnilineN-Formylsaccharin30>95%[1]
2BenzylamineN-Acetylsaccharin60>95%[1]
3DibenzylamineN-Propionylsaccharin120~90%[1]
44-FluoroanilineN-Acetylsaccharin60>95%[1]
5IndolineN-Formylsaccharin90>95%[1]

Table compiled from data presented in Porcheddu, A., et al. (2022).[1]

Safety and Troubleshooting

  • Safety: Always operate the ball mill according to the manufacturer's instructions. Ensure jars are properly sealed to prevent leakage of fine powders. Handle all chemicals in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

  • Troubleshooting:

    • Low Conversion: Increase milling time or frequency. Ensure reagents are dry, as water can hydrolyze the N-acylsaccharin. Check the stoichiometry of reagents.

    • Difficult Extraction: If the product is also acidic or basic, the simple acid-base workup may be insufficient. In such cases, a traditional column chromatography may be required.

    • Reaction Stalls: For very unreactive amines, the addition of a catalytic amount of a liquid-assisted grinding (LAG) agent like a few microliters of acetonitrile or DMF can sometimes facilitate the reaction, though this moves away from a purely solvent-free process.

Conclusion

The mechanochemical acylation of amines using N-acylsaccharin derivatives represents a significant advancement in sustainable amide synthesis.[1][2] The protocol is operationally simple, high-yielding, avoids bulk solvents, and features a straightforward, chromatography-free purification.[1] This method is highly valuable for academic research, process development, and pharmaceutical applications where efficiency, purity, and environmental responsibility are paramount.

References

  • Porcheddu, A., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Published by NIH National Library of Medicine. [Link]

  • Stojanović, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Published by NIH National Library of Medicine. [Link]

  • Thiel, J. (2021). Mechanochemical sp3 C−H functionalizations in ball mills. RWTH Publications. [Link]

  • Hernández, J. G., et al. (2017). Mechanoenzymatic peptide and amide bond formation. ResearchGate. [Link]

  • Wei, D., et al. (2025). Stainless-steel-initiated acylation of quinoxalin-2(1H)-ones with aldehydes under mechanochemical conditions. RSC Publishing. [Link]

  • Carbó, J.J., et al. (2021). Mechanochemical Synthesis of Primary Amides. Published by NIH National Library of Medicine. [Link]

  • Porcheddu, A., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Preprints.org. [Link]

  • Figueiredo, R. M., et al. (2016). Nonclassical Routes for Amide Bond Formation. ACS Publications. [Link]

  • Howard, J. L., et al. (2016). Mechanochemistry as an emerging tool for molecular synthesis: what can it offer?. Published by NIH National Library of Medicine. [Link]

  • Bhoraniya, A., et al. (2022). Mechanochemistry's role in non-steroidal anti-inflammatory drugs development. BOHR Publishers. [Link]

Sources

Application Notes and Protocols for Studying Sweet Taste Receptors with N-Methylsaccharin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intricacies of Sweet Taste Perception

The sensation of sweetness, a universally pleasurable experience, is primarily mediated by a specific G protein-coupled receptor (GPCR) in the oral cavity.[1][2] This receptor, a heterodimer composed of two subunits, Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3), acts as the primary sensor for a diverse array of natural and artificial sweet-tasting compounds.[3][4] The activation of the T1R2/T1R3 receptor by a sweet ligand initiates a complex intracellular signaling cascade, ultimately leading to the perception of sweetness.[1][5]

N-Methylsaccharin, a derivative of the well-known artificial sweetener saccharin, presents a fascinating case study for researchers in taste biology and drug development. Understanding its interaction with the sweet taste receptor can provide valuable insights into the molecular mechanisms of taste perception and aid in the design of novel sweeteners with improved taste profiles. Saccharin itself exhibits a dual functionality, acting as an agonist at lower concentrations to elicit a sweet taste, while demonstrating inhibitory effects at higher concentrations.[6][7] This suggests multiple interaction modes with the receptor, a characteristic that may be shared by N-Methylsaccharin.

This comprehensive guide provides detailed experimental protocols and the underlying scientific rationale for investigating the interaction of N-Methylsaccharin with the human sweet taste receptor. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to characterize the activity of novel taste-modulating compounds.

The Sweet Taste Signaling Pathway: A Cascade of Events

The binding of a sweet agonist, such as N-Methylsaccharin, to the T1R2/T1R3 receptor triggers a conformational change in the receptor complex.[8] This change activates an associated heterotrimeric G protein, often α-gustducin in native taste cells, or a promiscuous G protein like Gα15 or Gα16-gust44 in heterologous expression systems.[5][9] The activated G protein then initiates a downstream signaling cascade, the key steps of which are illustrated below.

Sweet_Taste_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand N-Methylsaccharin Receptor T1R2/T1R3 Receptor Ligand->Receptor Binds to T1R2 subunit G_Protein G Protein (α-gustducin/Gα15) Receptor->G_Protein Activates PLC Phospholipase Cβ2 (PLCβ2) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG and PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_Release Increased Intracellular Ca²⁺ ER->Ca_Release Releases Ca²⁺ Ca_Store Ca²⁺ TRPM5 TRPM5 Channel Ca_Release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers

Figure 1: Simplified schematic of the sweet taste signaling pathway.

Experimental Workflow: From Receptor Expression to Data Analysis

A robust and reliable experimental workflow is crucial for accurately characterizing the interaction of N-Methylsaccharin with the sweet taste receptor. The following diagram outlines a typical workflow using a heterologous expression system.

Experimental_Workflow Cell_Culture 1. Cell Culture (HEK293 cells) Transfection 2. Transient Transfection (T1R2, T1R3, Gα15) Cell_Culture->Transfection Incubation 3. Incubation (24-48 hours) Transfection->Incubation Assay_Prep 4. Assay Preparation (Cell plating, dye loading) Incubation->Assay_Prep Assay_Execution 6. Assay Execution (FLIPR or Plate Reader) Assay_Prep->Assay_Execution Compound_Prep 5. Compound Preparation (N-Methylsaccharin dilutions) Compound_Prep->Assay_Execution Data_Analysis 7. Data Analysis (Dose-response curves, EC50) Assay_Execution->Data_Analysis

Figure 2: A typical experimental workflow for studying sweet taste receptors.

Detailed Protocols

Protocol 1: Heterologous Expression of the Human T1R2/T1R3 Receptor in HEK293 Cells

This protocol describes the transient co-transfection of human T1R2, T1R3, and a promiscuous G protein, Gα15, into Human Embryonic Kidney (HEK293) cells.[9] This system provides a reliable platform for studying receptor activation.[10][11][12]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Expression plasmids: pcDNA3.1-hT1R2, pcDNA3.1-hT1R3, and pcDNA3.1-Gα15

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation: a. In a sterile tube, dilute the expression plasmids (e.g., 500 ng of each plasmid) in Opti-MEM. b. In a separate sterile tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for receptor expression.

  • Mock Transfection Control: In parallel, prepare a "mock" transfection control by transfecting cells with an empty vector instead of the receptor plasmids. This is crucial to control for any non-specific effects of the test compound.[12]

Protocol 2: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, a key downstream event in the sweet taste signaling pathway.[10][13][14]

Materials:

  • Transfected HEK293 cells (from Protocol 1)

  • 96-well or 384-well black, clear-bottom assay plates

  • Poly-D-lysine

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Probenecid (an anion transport inhibitor to prevent dye leakage)

  • N-Methylsaccharin stock solution

  • Positive control (e.g., sucrose or another known sweet agonist)

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with an injection system

Procedure:

  • Cell Plating: 24 hours post-transfection, harvest the cells and seed them into poly-D-lysine coated 96-well or 384-well plates at an appropriate density. Allow the cells to attach for 4-6 hours.

  • Dye Loading: a. Prepare the dye loading solution by dissolving the calcium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions. b. Remove the culture medium from the cells and add the dye loading solution to each well. c. Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Plate Preparation: a. Prepare serial dilutions of N-Methylsaccharin in assay buffer in a separate 96-well or 384-well compound plate. b. Include wells with assay buffer only (negative control) and a known agonist (positive control).

  • Assay Measurement: a. Place the cell plate and the compound plate into the FLIPR or microplate reader. b. Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. c. Establish a stable baseline fluorescence reading for each well. d. Program the instrument to inject the compounds from the compound plate into the corresponding wells of the cell plate. e. Record the change in fluorescence intensity over time. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.[10]

Protocol 3: Investigating Allosteric Modulation

N-Methylsaccharin may act as a positive or negative allosteric modulator (PAM or NAM) of the sweet taste receptor. This protocol is designed to detect such activity.[15][16]

Procedure:

  • Determine the EC₂₀ and EC₈₀ of a Reference Agonist: First, perform a dose-response curve for a standard sweet agonist (e.g., sucrose or sucralose) to determine its EC₂₀ (a sub-maximal concentration) and EC₈₀ (a near-maximal concentration).

  • PAM Assay: a. Prepare serial dilutions of N-Methylsaccharin. b. In the compound plate, add the N-Methylsaccharin dilutions to wells containing the EC₂₀ concentration of the reference agonist. c. Perform the calcium mobilization assay as described in Protocol 2. d. A significant increase in the response compared to the EC₂₀ of the agonist alone indicates positive allosteric modulation.[17][18]

  • NAM Assay: a. Prepare serial dilutions of N-Methylsaccharin. b. In the compound plate, add the N-Methylsaccharin dilutions to wells containing the EC₈₀ concentration of the reference agonist. c. Perform the calcium mobilization assay. d. A significant decrease in the response compared to the EC₈₀ of the agonist alone indicates negative allosteric modulation.

Data Analysis and Interpretation

The primary output of the calcium mobilization assay is a measure of the change in fluorescence, which is proportional to the increase in intracellular calcium.

Dose-Response Curves: Plot the fluorescence response as a function of the N-Methylsaccharin concentration. The data can be fitted to a sigmoidal dose-response curve using a non-linear regression model (e.g., the four-parameter logistic equation) to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximum response).

Data Presentation:

CompoundEC₅₀ (µM)Eₘₐₓ (% of Control)Hill Slope
N-MethylsaccharinCalculated ValueCalculated ValueCalculated Value
Sucrose (Control)Reference Value100%Reference Value

Table 1: Example of a data summary table for agonist activity.

For allosteric modulation studies, the data can be presented as the fold-enhancement or fold-inhibition of the reference agonist's response.

Electrophysiological Approaches: A Deeper Dive

For a more in-depth analysis of the receptor's function, electrophysiological techniques such as the patch-clamp method can be employed.[19] This technique allows for the direct measurement of ion channel activity in the cell membrane following receptor activation.[20][21] While technically more demanding than cell-based fluorescence assays, patch-clamp recordings provide unparalleled temporal and spatial resolution of the cellular response.

Conclusion and Future Directions

The experimental setups and protocols detailed in this guide provide a robust framework for the comprehensive characterization of N-Methylsaccharin's interaction with the human sweet taste receptor. By combining heterologous expression systems with functional assays, researchers can elucidate the agonistic, antagonistic, or allosteric properties of this and other novel taste-modulating compounds. Future studies could involve site-directed mutagenesis to identify the specific amino acid residues within the T1R2 and T1R3 subunits that are critical for N-Methylsaccharin binding and activation.[11][22] Such investigations will not only advance our fundamental understanding of sweet taste perception but also pave the way for the development of next-generation sweeteners with tailored sensory profiles.

References

  • ResearchGate. (n.d.). T1R2+T1R3 was stably expressed in HEK293 cells along with Gα16-gust44... Retrieved from [Link]

  • Ben Shoshan-Galeczki, Y., et al. (2023). Sensitivity of human sweet taste receptor subunits T1R2 and T1R3 to activation by glucose enantiomers. PubMed. Retrieved from [Link]

  • Moran, A. W. (2007). Sweet taste signaling in the gut. PubMed Central. Retrieved from [Link]

  • Che-Ming, A. C., et al. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project. Oxford Academic. Retrieved from [Link]

  • ACS Publications. (n.d.). Sweet Taste Receptor T1R3 Expressed in Leydig Cells Is Closely Related to Homeostasis of the Steroid Hormone Metabolism Profile. Retrieved from [Link]

  • Li, X., et al. (2008). Recombinant methods for expressing a functional sweet (T1R2/T1R3) taste receptor. Google Patents.
  • Frontiers. (n.d.). Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation. Retrieved from [Link]

  • PubMed. (2023). Sweet Protein Allosteric Binding and Activation of the Human T1R2/R3 Sweet Receptor: A Simulation Model Validated by in Vitro Receptor Activation Assay. Retrieved from [Link]

  • Servant, G., et al. (2010). Positive allosteric modulators of the human sweet taste receptor enhance sweet taste. ResearchGate. Retrieved from [Link]

  • Zhao, X., et al. (2021). Multiple interaction modes between saccharin and sweet taste receptors determine a species-dependent response to saccharin. ResearchGate. Retrieved from [Link]

  • Ohkuri, T., et al. (2012). Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts. National Institutes of Health. Retrieved from [Link]

  • Lee, S. Y., et al. (2021). Correlation between in vitro binding activity of sweeteners to cloned human sweet taste receptor and sensory evaluation. PubMed Central. Retrieved from [Link]

  • Bridges, T. M., & Lindsley, C. W. (2012). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. PubMed Central. Retrieved from [Link]

  • Caicedo, A., et al. (2003). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of the responses of chimeric human and mouse T1R2/T1R3.... Retrieved from [Link]

  • Hino, A., et al. (2022). Taste Receptor Cells Generate Oscillating Receptor Potentials by Activating G Protein-Coupled Taste Receptors. Frontiers. Retrieved from [Link]

  • Dotson, C. D., et al. (2022). Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms. PubMed Central. Retrieved from [Link]

  • Che-Ming, A. C., et al. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project. PubMed. Retrieved from [Link]

  • Ben Shoshan-Galeczki, Y., et al. (2022). Sensitivity of human sweet taste receptor subunits T1R2 and T1R3 to activation by glucose enantiomers. bioRxiv. Retrieved from [Link]

  • Bigiani, A. (2016). Electrophysiology of Sodium Receptors in Taste Cells. SciRP.org. Retrieved from [Link]

  • Sclafani, A., & Glendinning, J. I. (2012). Mechanisms for Sweetness. PubMed Central. Retrieved from [Link]

  • Goddard, W. A., et al. (2017). Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists. PNAS. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel functional screening assay to monitor sweet taste receptor activation in vitro. Retrieved from [Link]

  • Al-Dujaili, L. J., et al. (2023). Artificial and Natural Sweeteners Biased T1R2/T1R3 Taste Receptors Transactivate Glycosylated Receptors on Cancer Cells to Induce Epithelial–Mesenchymal Transition of Metastatic Phenotype. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression of taste receptors in HEK-293 cells indicated by (a).... Retrieved from [Link]

  • ResearchGate. (n.d.). Saccharin: Artificial Sweetener, Bitter Tastant, and Sweet Taste Inhibitor. Retrieved from [Link]

  • Gregory, K. J., & Conn, P. J. (2015). Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional Calcium Imaging of Intraoral Taste Sensing In Vivo. (a).... Retrieved from [Link]

  • Frontiers. (n.d.). G Protein-Coupled Receptors in Taste Physiology and Pharmacology. Retrieved from [Link]

  • GEN - Genetic Engineering and Biotechnology News. (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). G Protein Coupled Receptors. Retrieved from [Link]

  • Lindsley, C. W., & Conn, P. J. (2013). Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophysiology of Necturus taste cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Patch clamp. Retrieved from [Link]

Sources

Protocol for using N-Methylsaccharin in cell-based taste receptor assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using N-Methylsaccharin as a Discriminative Probe in Cell-Based Taste Receptor Assays

Introduction & Scientific Rationale

In the development of novel high-intensity sweeteners and bitter masking agents, dissecting the "off-target" pharmacology of sulfonyl amide derivatives is critical.[1] Saccharin, a prototypical sweetener, exhibits a dual pharmacological profile: it activates the sweet taste receptor heterodimer T1R2/T1R3 at low concentrations (<3 mM) and specific bitter taste receptors (TAS2R31, TAS2R43, TAS2R44 ) at higher concentrations, leading to its characteristic metallic/bitter aftertaste.[1]

N-Methylsaccharin (N-MeSacc) serves as a vital structural probe in this context.[1] By methylating the nitrogen atom of the saccharin ring, the proton donor capability required for the orthosteric binding site of T1R2 is abolished. Consequently, N-MeSacc acts as a "sweet-null" analog , allowing researchers to isolate and study the bitter signaling component or validate the structural requirements for receptor activation.[1]

This protocol details the methodology for using N-MeSacc in a high-throughput Calcium Flux Assay (FLIPR/FlexStation) to discriminate between sweet and bitter signaling pathways in HEK293T cells.[1]

Mechanism of Action & Signaling Pathways

The utility of N-MeSacc relies on the distinct activation mechanisms of the two receptor families.[1]

  • T1R2/T1R3 (Sweet): Requires a hydrogen bond donor at the orthosteric site (the NH group of saccharin).[1] N-methylation sterically hinders this interaction and removes the proton, abolishing activation.[1]

  • TAS2R43/44 (Bitter): Ligand recognition is driven by hydrophobic interactions and steric fit within the transmembrane bundle.[1] N-MeSacc may retain affinity for these receptors, allowing for the isolation of the bitter response.[1]

Figure 1: Differential Signaling Pathways The following diagram illustrates the divergent signaling cascades and the specific point of interrogation using N-MeSacc.

TasteSignaling Saccharin Saccharin (Dual Agonist) T1R T1R2/T1R3 (Sweet Receptor) Saccharin->T1R Activates TAS2R TAS2R43/44 (Bitter Receptor) Saccharin->TAS2R Activates NMeSacc N-Methylsaccharin (Probe) NMeSacc->T1R No Binding (Loss of H-Bond) NMeSacc->TAS2R Potential Activation Gprot_S Gα-gustducin / Gα15 (Coupling) T1R->Gprot_S Gprot_B Gα-gustducin / Gα15 (Coupling) TAS2R->Gprot_B PLC PLCβ2 Activation Gprot_S->PLC Gprot_B->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Caption: Divergent activation logic. N-MeSacc fails to activate T1R2/3 due to loss of the NH donor, isolating TAS2R responses.

Experimental Protocol: Calcium Flux Assay

Materials & Reagents
ComponentSpecificationNotes
Cell Line HEK293T (Human Embryonic Kidney)Highly transfectable; low endogenous taste receptor expression.[1]
Plasmids hT1R2, hT1R3, hTAS2R43, hTAS2R44pcDNA3.1 or equivalent vectors.[1]
G-Protein Gα16gust44 or Gα15Promiscuous G-proteins required to couple taste GPCRs to Ca2+ mobilization.[1]
Test Compound N-MethylsaccharinCrucial: Dissolve in 100% DMSO to create stock (Solubility is lower than Na-Saccharin).[1]
Reference Sodium SaccharinWater soluble.[1]
Ca2+ Dye Fluo-4 AM or Calcium-6Calcium-6 (Molecular Devices) requires no wash, reducing cell detachment.[1]
Assay Buffer HBSS + 20mM HEPES (pH 7.4)Must be Ca2+ and Mg2+ containing.[1]
Compound Preparation (Critical Step)

Unlike Sodium Saccharin, N-Methylsaccharin is hydrophobic .[1] Improper solubilization will lead to precipitation and false negatives.[1]

  • Stock Solution: Dissolve N-Methylsaccharin in 100% DMSO to a concentration of 100 mM . Vortex vigorously until clear.

  • Working Solution: Dilute the stock into Assay Buffer (HBSS/HEPES) to 4x the final assay concentration.

    • Example: For a 1 mM final assay concentration, prepare a 4 mM working solution.[1]

    • DMSO Limit: Ensure final DMSO concentration in the well is <0.5% to avoid non-specific Ca2+ flux.[1]

Transfection & Cell Loading Workflow

Figure 2: Experimental Workflow

Workflow Step1 1. Seed HEK293T Cells (15,000 cells/well in 384-well plate) Poly-D-Lysine Coated Step2 2. Transient Transfection (24h) Lipofectamine 2000/3000 Ratio: T1R2:T1R3:Gα16 (1:1:0.5) Step1->Step2 Step3 3. Dye Loading (1h @ 37°C) Fluo-4 AM or Calcium-6 + Probenecid (inhibits extrusion) Step2->Step3 Step4 4. Compound Injection Inject 4x N-MeSacc or Saccharin Simultaneous Reading Step3->Step4 Step5 5. Data Acquisition FLIPR/FlexStation λex 485nm / λem 525nm Step4->Step5

Caption: Step-by-step workflow for calcium imaging of taste receptors using HEK293T cells.

Detailed Procedure
  • Seeding: Plate HEK293T cells at a density of 1.5 × 10^4 cells/well in a 384-well black-wall/clear-bottom plate coated with Poly-D-Lysine. Incubate for 24 hours at 37°C/5% CO2.

  • Transfection:

    • Prepare transfection complexes using Lipofectamine 2000.[1]

    • Sweet Assay: Cotransfect hT1R2, hT1R3, and Gα16gust44 (Ratio 1:1:0.5).[1]

    • Bitter Assay: Cotransfect hTAS2R43 (or hTAS2R44) and Gα16gust44 (Ratio 1:0.5).[1]

    • Control: Transfect Gα16gust44 alone (Mock).

    • Incubate for 22–24 hours.[1]

  • Dye Loading:

    • Remove culture medium.[1][2]

    • Add 20 µL/well of Calcium-6 dye solution containing 2.5 mM Probenecid (to prevent dye leakage).[1]

    • Incubate 1 hour at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.

  • Measurement (FLIPR/FlexStation):

    • Transfer plate to the reader.[1]

    • Set baseline read: 10–20 seconds.[1]

    • Injection: Add 10 µL of 4x Compound Working Solution (N-MeSacc or Saccharin).[1]

    • Read: Measure fluorescence (RFU) for 120 seconds.

Data Analysis & Interpretation

Data should be normalized to baseline fluorescence (ΔF/F0).[1]

Table 1: Expected Response Profiles

Receptor SystemLigand: Saccharin (Na+)Ligand: N-MethylsaccharinInterpretation
hT1R2 / hT1R3 Strong Activation (EC50 ~0.5 - 1 mM)No Activation (Flatline)Confirms "NH" donor is essential for Sweet Receptor binding [1].[1]
hTAS2R43 Activation (EC50 ~3 - 10 mM)Variable/Activation If active, confirms bitter pharmacophore is distinct from sweet.[1]
Mock (Gα16 only) No ResponseNo ResponseRules out endogenous receptor artifacts.

Calculation of Response:



Self-Validation Check:

  • If N-MeSacc activates the Sweet receptor, check for contamination with Saccharin or hydrolysis.[1]

  • If N-MeSacc precipitates, the RFU trace will show a chaotic "jagged" drop rather than a smooth calcium peak.[1]

References

  • Zhang, F., et al. (2010).[1][3] "Molecular mechanism of the sweet taste enhancers."[1] Proceedings of the National Academy of Sciences, 107(10), 4752-4757.[1] [1]

  • Kuhn, C., et al. (2004).[1] "Bitter taste receptors for saccharin and acesulfame K." Journal of Neuroscience, 24(45), 10260-10265.[1][4]

  • Meyerhof, W., et al. (2010).[1][3] "The molecular receptive ranges of human TAS2R bitter taste receptors." Chemical Senses, 35(4), 157-170.[1] [1]

  • Greene, T.A., et al. (2019).[1] "Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells." Methods in Molecular Biology.

Sources

Application of N-Methylsaccharin Derivatives as Enzyme Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-methylsaccharin derivatives as enzyme inhibitors. With a focus on scientific integrity and practical application, this guide delves into the mechanism of action, structure-activity relationships, and detailed protocols for evaluating these compounds, particularly as inhibitors of serine proteases such as human neutrophil elastase (HNE).

Introduction: The Therapeutic Potential of the Saccharin Scaffold

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), widely known as an artificial sweetener, has emerged as a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure, combined with the presence of a sulfonamide and a lactam group, allows for strong, noncovalent interactions with biological targets, including enzymes.[1] The derivatization of the saccharin nucleus, particularly at the nitrogen atom to form N-substituted derivatives, has opened avenues for the development of potent and selective enzyme inhibitors.[2]

This guide focuses on N-methylsaccharin and its broader class of N-substituted derivatives as a promising group of modulators for enzymes implicated in a range of pathologies. While these compounds have shown activity against metalloenzymes like carbonic anhydrases, their application as serine protease inhibitors is of significant interest in the development of therapeutics for inflammatory diseases.[3] Human neutrophil elastase (HNE), a serine protease released by neutrophils during inflammation, is a key target due to its role in the degradation of extracellular matrix proteins, which, when unregulated, contributes to tissue damage in diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[4][5]

Mechanism of Action: Reversible Covalent Inhibition of Serine Proteases

The inhibitory activity of N-acylsaccharin derivatives against serine proteases like HNE is characterized by a time-dependent, reversible covalent mechanism.[5] This "enzyme-activated" mechanism involves the acylation of the catalytic serine residue in the enzyme's active site.[6]

Here's a breakdown of the proposed mechanism:

  • Initial Binding: The N-acylsaccharin derivative first binds non-covalently to the active site of the serine protease.

  • Nucleophilic Attack: The highly reactive hydroxyl group of the catalytic serine (Ser-195 in HNE) performs a nucleophilic attack on the carbonyl carbon of the inhibitor's N-acyl group.

  • Acylation: This attack leads to the opening of the saccharin ring and the formation of a stable, yet reversible, acyl-enzyme intermediate. This covalent modification inactivates the enzyme.

  • Deacylation (Reversibility): Over time, the acyl-enzyme complex can be hydrolyzed, releasing the modified inhibitor and regenerating the active enzyme. The rate of this deacylation determines the duration of inhibition. The recovery of enzyme activity, which can be accelerated by nucleophiles like hydroxylamine, confirms the reversible nature of the inhibition.[5]

This mechanism is distinct from simple competitive inhibition, where the inhibitor non-covalently occupies the active site. The time-dependent nature of the inhibition reflects the covalent modification step.

Mechanism_of_Action E_S Enzyme (E) + N-Acylsaccharin (I) EI_noncov Non-covalent E-I Complex E_S->EI_noncov k_on EI_noncov->E_S k_off EI_cov Acyl-Enzyme (Covalent Complex, Inactive) EI_noncov->EI_cov k_inact (Acylation) E_P Regenerated Enzyme (E) + Hydrolyzed Inhibitor (P) EI_cov->E_P k_react (Deacylation)

Caption: Proposed mechanism of reversible covalent inhibition.

Structure-Activity Relationships (SAR): Guiding Inhibitor Design

The potency and selectivity of N-substituted saccharin derivatives as elastase inhibitors are significantly influenced by the nature of the substituent at the nitrogen atom. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective inhibitors.

Key SAR observations for related scaffolds provide valuable insights:

  • N-Acyl Group: The nature of the acyl group in N-acylsaccharins plays a critical role. The electronic properties and steric bulk of this group can influence the rate of acylation and the stability of the acyl-enzyme intermediate.

  • Substituents on Aryl Rings: For N-aryl and N-benzoyl derivatives, the position and electronic nature of substituents on the aromatic ring can significantly impact inhibitory activity. For instance, in a series of N-benzoylpyrazoles, ortho-substituents on the benzoyl ring were found to be important for elastase inhibitory activity.[7][8]

  • Lipophilicity and Hydrogen Bonding: Modifications that enhance the inhibitor's ability to form favorable interactions, such as hydrogen bonds and hydrophobic interactions, within the enzyme's substrate-binding pockets (S1, S2, etc.) can lead to increased potency.

A systematic approach to SAR involves synthesizing and evaluating a library of derivatives with varied substituents to build a comprehensive understanding of the molecular features that govern inhibition.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for the in vitro evaluation of N-methylsaccharin derivatives as inhibitors of human neutrophil elastase (HNE).

Materials and Reagents
  • Enzyme: Human Neutrophil Elastase (HNE), lyophilized powder

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Inhibitors: N-methylsaccharin derivatives, dissolved in DMSO

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100

  • Control Inhibitor: Sivelestat (a known reversible, competitive HNE inhibitor)

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 405 nm

Protocol 1: Determination of IC₅₀

The IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Step-by-Step Procedure:

  • Prepare Reagent Solutions:

    • Reconstitute HNE in assay buffer to a stock concentration of 1 mg/mL. Further dilute to a working concentration of 25 nM.

    • Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO. Dilute in assay buffer to a working concentration of 200 µM.

    • Prepare a series of dilutions of the N-methylsaccharin derivatives in DMSO. A typical starting range would be from 10 mM to 1 nM.

  • Assay Setup (96-well plate):

    • Blank wells: 188 µL of assay buffer + 2 µL of DMSO.

    • Control wells (no inhibitor): 178 µL of assay buffer + 2 µL of DMSO + 10 µL of HNE working solution.

    • Inhibitor wells: 178 µL of assay buffer + 2 µL of inhibitor dilution + 10 µL of HNE working solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the substrate working solution to all wells (except blanks) to a final volume of 200 µL. The final substrate concentration will be 10 µM.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at 37°C. The absorbance change is due to the release of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100.

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of the Mechanism of Inhibition and Kᵢ

This protocol helps to determine if the inhibition is competitive, non-competitive, or mixed-type, and to calculate the inhibition constant (Kᵢ).

Step-by-Step Procedure:

  • Assay Setup: The assay is performed similarly to the IC₅₀ determination, but with varying concentrations of both the substrate and the inhibitor.

    • Use a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, and 10x the Kₘ of the substrate for HNE). The Kₘ for MeOSuc-AAPV-pNA is typically in the range of 20-100 µM; it is recommended to determine this experimentally.

    • For each substrate concentration, test a range of inhibitor concentrations (including a no-inhibitor control).

  • Data Collection: Measure the initial reaction velocities (V₀) for all combinations of substrate and inhibitor concentrations.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis), where [S] is the substrate concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Mixed Inhibition: The lines will intersect in the second quadrant.

    • Uncompetitive Inhibition: The lines will be parallel.

  • Calculating Kᵢ:

    • The Kᵢ can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

    • Alternatively, use non-linear regression analysis with software like GraphPad Prism to fit the data directly to the appropriate inhibition model (e.g., competitive, non-competitive) to obtain a more accurate Kᵢ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - HNE Enzyme - Substrate (MeOSuc-AAPV-pNA) - N-Methylsaccharin Derivatives - Assay Buffer A1 Dispense Reagents into 96-well Plate P1->A1 A2 Pre-incubate Enzyme and Inhibitor A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Kinetic Measurement (Absorbance at 405 nm) A3->A4 D1 Calculate Initial Velocities (V₀) A4->D1 D2 IC₅₀ Determination: Plot % Inhibition vs. [I] D1->D2 D3 Mechanism of Inhibition: Lineweaver-Burk Plot D1->D3 D4 Calculate Kᵢ using Non-linear Regression D3->D4

Caption: General workflow for in vitro evaluation of inhibitors.

Data Presentation and Interpretation

Quantitative data from inhibition assays should be summarized in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: Inhibitory Activity of Selected Saccharin Derivatives against Human Neutrophil Elastase (HNE)

CompoundDerivative TypeIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
1 N-(cyanomethyl)-pseudosaccharin ester-0.8Reversible[9]
2 N-(3-iodophenylthiourenyl)-saccharin-3.95Competitive[10]
3 N-benzoylindazole derivative0.007-Selective[11]
Sivelestat Acyl-type inhibitor0.0440.2Competitive, Reversible[12]

Note: Data for compounds 2 and 3 are for related structures and are included for comparative purposes.

Conclusion and Future Directions

N-methylsaccharin and its derivatives represent a versatile and promising class of enzyme inhibitors. Their unique mechanism of reversible covalent inhibition against serine proteases like HNE makes them attractive candidates for the development of novel therapeutics for inflammatory diseases. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this chemical scaffold.

Future research should focus on:

  • Expanding SAR studies: Systematically exploring a wider range of N-substituents to optimize potency and selectivity.

  • Structural Biology: Obtaining co-crystal structures of N-acylsaccharin derivatives in complex with HNE to visualize the binding mode and guide rational drug design.

  • In Vivo Evaluation: Testing the most promising compounds in animal models of inflammatory diseases to assess their therapeutic efficacy and pharmacokinetic properties.

By leveraging the principles and methodologies outlined in this guide, the scientific community can further unlock the therapeutic potential of the saccharin scaffold.

References

  • Rankin, G. M., & Poulsen, S.-A. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. [Link]

  • Martyn, D. C., Moore, M. J., & Abell, A. D. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Current pharmaceutical design, 5(6), 405–415. [Link]

  • Augustin, M. A., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(6), 259-65. [Link]

  • Griese, M. (2000). Human neutrophil elastase. The International Journal of Biochemistry & Cell Biology, 32(11-12), 1235-1239. [Link]

  • Martyn, D. C., Moore, M. J., & Abell, A. D. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Current pharmaceutical design, 5(6), 405–415. [Link]

  • Lok, S., et al. (1983). The inhibition of urease and proteases by sodium saccharin. Toxicology Letters, 18(1-2), 1-4. [Link]

  • Feng, L., et al. (2013). Inhibition of Human Neutrophil Elastase by Pentacyclic Triterpenes. PLOS ONE, 8(12), e82794. [Link]

  • Schepetkin, I. A., et al. (2008). Structure-activity relationship analysis of N-benzoylpyrazoles for elastase inhibitory activity: a simplified approach using atom pair descriptors. Journal of computer-aided molecular design, 22(3-4), 199–213. [Link]

  • Groutas, W. C., et al. (1995). Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives. Biochemical and biophysical research communications, 217(2), 566-71. [Link]

  • Crocetti, L., et al. (2013). Optimization of N-benzoylindazole derivatives as inhibitors of human neutrophil elastase. Journal of medicinal chemistry, 56(15), 6259–6272. [Link]

  • GraphPad. (n.d.). Competitive inhibition. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Ali, M. (2022, December 23). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. YouTube. [Link]

  • Ohbayashi, H. (2005). Current synthetic inhibitors of human neutrophil elastase. Current medicinal chemistry, 12(11), 1283-93. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • Senturk, M., et al. (2012). New saccharin derivatives as tyrosinase inhibitors. Bioorganic & medicinal chemistry, 20(13), 4102-8. [Link]

  • Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action. (2023). Bioorganic chemistry, 137, 106608. [Link]

  • Kumar, V., et al. (2006). Synthesis and in vitro evaluation of pseudosaccharinamine derivatives as potential elastase inhibitors. Bioorganic & medicinal chemistry letters, 16(8), 2293-7. [Link]

Sources

Application Note: Synthesis of Heterocyclic Compounds from N-Saccharin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic use of Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) as a privileged scaffold for the synthesis of complex heterocyclic systems. While often categorized solely as a sweetener or reagent, the saccharin core possesses unique electrophilic centers—specifically the carbonyl carbon and the sulfonyl group—that allow for controlled ring-opening and recyclization (RORC) sequences. This guide focuses on two high-value transformations: the Gabriel-Colman Rearrangement to yield bioactive 1,2-benzothiazine-1,1-dioxides (oxicam precursors) and the Hydrazinolysis-Recyclization to access 1,2,3-benzothiadiazines.

Introduction: The Saccharin Scaffold Advantage

In medicinal chemistry, N-substituted saccharin derivatives are not merely end-products but potent "stored" electrophiles. The strain of the five-membered isothiazolone ring, combined with the electron-withdrawing sulfonyl group, makes the carbonyl carbon highly susceptible to nucleophilic attack.

Key Mechanistic Pathways
  • N-Alkylation (Activation): Functionalization of the nitrogen atom lowers the pKa of the α-protons on the substituent, setting the stage for rearrangement.

  • Ring Expansion (The Gabriel-Colman Route): Base-mediated isomerization converting the 5-membered isothiazole to a 6-membered thiazine.

  • Nucleophilic Insertion: Hydrazine or amidine insertion leading to diaza-heterocycles.

Strategic Workflow

The following diagram outlines the divergent synthesis pathways covered in this guide.

Saccharin_Pathways Saccharin Saccharin (Starting Material) N_Sub N-Substituted Saccharin Saccharin->N_Sub N-Alkylation (R-X, Base) Benzothiazine 1,2-Benzothiazine (Gabriel-Colman) N_Sub->Benzothiazine NaOR / ROH (Ring Expansion) Benzothiadiazine 1,2,3-Benzothiadiazine (Hydrazine Insertion) N_Sub->Benzothiadiazine N2H4 (Nucleophilic Insertion)

Figure 1: Divergent synthetic pathways from the parent saccharin scaffold.

Module 1: Synthesis of N-Substituted Precursors

Objective: Prepare N-phenacyl or N-acetonyl saccharin derivatives. This step is critical; the acidity of the methylene protons on the N-substituent drives the subsequent rearrangement.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: Sodium Saccharin (dihydrate) or Saccharin (acid form).

  • Electrophile:

    
    -Halo ketones (e.g., Phenacyl bromide, Chloroacetone).
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1]

  • Base (if using acid form): Triethylamine or NaH.

Protocol: N-Alkylation (Standard Scale: 10 mmol)
  • Preparation: Dissolve Sodium Saccharin (2.41 g, 10 mmol) in anhydrous DMF (15 mL).

    • Note: If using acid saccharin, add 1.1 eq of NaH at 0°C first.

  • Addition: Add Phenacyl bromide (1.99 g, 10 mmol) dropwise at room temperature.

    • Caution: Phenacyl bromide is a lachrymator. Work in a fume hood.

  • Reaction: Stir at 60°C for 3-4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product typically moves to a higher Rf than saccharin.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The N-substituted product usually precipitates as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

    • Yield Expectation: 85-95%.

    • Validation: IR shows two carbonyl peaks (amide and ketone).

Module 2: The Gabriel-Colman Rearrangement

Objective: Transform N-phenacylsaccharin into 4-hydroxy-1,2-benzothiazine-1,1-dioxide. This is the core scaffold for NSAIDs like Piroxicam.

Mechanism of Action

This reaction is a base-catalyzed ring expansion. The alkoxide attacks the saccharin carbonyl, opening the ring to an imide anion.[2] The nitrogen atom then deprotonates the methylene group (formerly part of the phenacyl chain), creating a carbanion that attacks the ester (formed during ring opening) to close the new 6-membered ring.

Gabriel_Colman_Mech Step1 N-Phenacylsaccharin Step2 Ring Opening (Formation of Sulfonamido-ester) Step1->Step2 NaOEt / EtOH (Nucleophilic Attack) Step3 Carbanion Formation (Deprotonation of CH2) Step2->Step3 Proton Transfer Step4 Dieckmann Condensation (Ring Closure) Step3->Step4 Intramolecular Cyclization Final 4-Hydroxy-1,2-benzothiazine 1,1-dioxide Step4->Final Acidification

Figure 2: Mechanistic flow of the Gabriel-Colman Rearrangement.

Protocol: Ring Expansion[7][8][9]
  • Reagent Prep: Prepare a solution of Sodium Ethoxide (20 mmol) in absolute Ethanol (20 mL).

    • Tip: Freshly prepared NaOEt is superior to commercial stock. Dissolve Na metal in dry EtOH.

  • Reaction: Add N-phenacylsaccharin (10 mmol) to the ethoxide solution. The mixture will likely turn yellow/orange due to the formation of the enolate.

  • Reflux: Heat to reflux (78°C) for 2–6 hours.

    • Endpoint: Monitor for the disappearance of the starting material spot on TLC.

  • Quench: Cool the mixture to room temperature and pour into ice-water (50 mL).

  • Acidification: Acidify carefully with 10% HCl to pH ~2. The benzothiazine product will precipitate.

  • Purification: Recrystallize from Dioxane or Acetic Acid.

Data Validation Table
ParameterN-Phenacylsaccharin (Precursor)1,2-Benzothiazine Product
IR Spectrum C=O (ketone): ~1690 cm⁻¹C=O (lactam): ~1730 cm⁻¹Broad OH stretch: 3100-3300 cm⁻¹C=O (ester/amide): ~1650 cm⁻¹
1H NMR Singlet (-CH2-) at ~5.2 ppmDisappearance of CH2 singlet.Appearance of enolic -OH (exchangeable).[3]
Solubility Insoluble in aq. NaHCO3Soluble in aq. NaHCO3 (due to acidic enol).

Module 3: Hydrazinolysis to 1,2,3-Benzothiadiazines

Objective: Synthesis of diaza-analogs via hydrazine insertion. This exploits the saccharin ring opening followed by condensation with the hydrazine nitrogen.

Protocol
  • Setup: Dissolve N-substituted saccharin (5 mmol) in Ethanol (15 mL).

  • Reagent: Add Hydrazine Hydrate (80%, 10 mmol).

  • Conditions: Reflux for 4 hours.

    • Observation: The reaction often proceeds via a ring-opened sulfonamide intermediate which then recyclizes.

  • Isolation: Cool to 0°C. The product often crystallizes directly. If not, concentrate under vacuum and triturate with ether.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Rearrangement (Module 2): If the reaction stops at the ring-opened intermediate (sulfonamido-ester), the basicity was insufficient or water was present.

    • Fix: Ensure anhydrous Ethanol is used. Increase reflux time.

  • Hydrolysis: If the final product is a sulfonamide benzoic acid derivative, water entered the system during the base step, hydrolyzing the ester before ring closure could occur.

Safety Considerations
  • Saccharin Sodium: Generally safe, but dust can be irritating.

  • Alkyl Halides: Potent alkylating agents. Double-glove and use ventilation.

  • Hydrazine: Highly toxic and potentially unstable. Use a shield.

References

  • Review of Saccharin Chemistry: S. B. Ferreira, et al. "Saccharin derivatives: synthesis and biological activities." Journal of Heterocyclic Chemistry, 2018. Link

  • Gabriel-Colman Rearrangement Mechanism: Groutas, W. C., et al.[4][5] "The Gabriel-Colman rearrangement in biological systems."[2][4][5] Bioorganic & Medicinal Chemistry, 1995.[4][5] Link[5]

  • Benzothiazine Synthesis (Oxicams): Zinnes, H., et al. "1,2-Benzothiazines. I. Preparation of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamides." Journal of Medicinal Chemistry, 1973. Link

  • N-Alkylation Protocols: Sigma-Aldrich Application Note on Saccharin Alkylation. Link

Sources

Application Notes and Protocols: N-Methylsaccharin in the Development of Novel Sweeteners

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel non-nutritive sweeteners with superior taste profiles and safety is a cornerstone of food science and drug development. Saccharin, the first commercially successful artificial sweetener, offers a foundational scaffold for chemical modification aimed at enhancing organoleptic properties, such as mitigating its characteristic bitter or metallic aftertaste. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and evaluation of N-Methylsaccharin, a key derivative of saccharin. We present detailed, field-proven protocols for its chemical synthesis, purification, and multi-faceted evaluation, including sensory analysis and in-vitro sweet taste receptor activation assays. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also adapt these methodologies for the broader exploration of N-substituted saccharin analogs.

Introduction: The Rationale for N-Alkylation of Saccharin

Saccharin is a high-intensity sweetener, approximately 200 to 700 times sweeter than sucrose, that has been in use since its discovery in 1879.[1] Despite its long history and established safety profile, its application can be limited by a lingering bitter and metallic aftertaste, particularly at higher concentrations. The saccharin molecule possesses an acidic proton on the nitrogen atom of the sultam ring, which is crucial for its sweet taste but is also implicated in its off-tastes.

Chemical modification of this site presents a logical strategy for taste profile optimization. N-Methylsaccharin (2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a primary derivative where the acidic proton is replaced by a methyl group.[2] This modification fundamentally alters the molecule's electronic and steric properties, which can influence its interaction with the sweet taste receptor (TAS1R2/TAS1R3) and potentially other receptors responsible for bitterness.[2][3] This guide provides the necessary protocols to synthesize N-Methylsaccharin and rigorously evaluate its potential as a next-generation sweetener.

Synthesis and Characterization of N-Methylsaccharin

The synthesis of N-Methylsaccharin is a straightforward N-alkylation reaction. The imidic proton of saccharin is sufficiently acidic to be removed by a mild base, forming the saccharinate anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source.

Protocol 1: Synthesis of N-Methylsaccharin

Principle: This protocol details the methylation of saccharin using dimethyl sulfate in an alkaline medium. Sodium saccharin, a more soluble and readily deprotonated starting material, can also be used.[4][5] The choice of a strong methylating agent like dimethyl sulfate ensures efficient reaction, while the alkaline conditions facilitate the formation of the nucleophilic saccharinate anion.

Materials:

  • Saccharin (or Sodium Saccharin) (CAS: 81-07-2)

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfate ((CH₃)₂SO₄) (CAS: 77-78-1) (Caution: Highly toxic and carcinogenic)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or meter

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve saccharin (1.0 eq) in a 10% aqueous solution of NaOH (1.1 eq) in a round-bottom flask with vigorous stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.

  • Methylation: While maintaining the cool temperature, add dimethyl sulfate (1.05 eq) dropwise to the stirred solution over 30 minutes. Extreme caution is required.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cool the mixture again in an ice bath and cautiously add a saturated solution of sodium bicarbonate to quench any unreacted dimethyl sulfate. Stir for 1 hour.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl, deionized water, and finally with saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-Methylsaccharin product.

Safety: Dimethyl sulfate is a potent alkylating agent and is extremely hazardous. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Workflow for N-Methylsaccharin Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve Saccharin in NaOH(aq) methylate Add Dimethyl Sulfate (0-5 °C) start->methylate react Stir at RT (2-3 hours) methylate->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry (MgSO₄) & Concentrate wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize end end recrystallize->end Pure N-Methylsaccharin

Caption: Workflow for N-Methylsaccharin Synthesis.

Protocol 2: Purification and Characterization

Principle: The crude product is purified by recrystallization to remove unreacted starting materials and byproducts. The identity and purity of the final compound are confirmed using standard analytical techniques.

Procedure:

  • Recrystallization: Dissolve the crude N-Methylsaccharin in a minimal amount of hot ethanol. Slowly add hot deionized water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the white crystals by vacuum filtration.

  • Characterization:

    • Melting Point: Determine the melting point of the dried crystals. The literature value is typically in the range of 130-134 °C.[3][4] A sharp melting point is indicative of high purity.

    • Spectroscopy:

      • ¹H NMR: Confirm the presence of the N-methyl group (a singlet around 3.0-3.5 ppm) and the aromatic protons (multiplets between 7.5-8.5 ppm). The absence of the acidic NH proton from saccharin is a key indicator of successful reaction.

      • IR Spectroscopy: Look for the characteristic C=O stretching frequencies of the sultam ring.

    • Purity Analysis (HPLC): Use a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) to determine the purity of the final compound, which should be ≥98%.[3][6]

Table 1: Physicochemical Properties of N-Methylsaccharin

Property Value Reference(s)
CAS Number 15448-99-4 [2][3]
Molecular Formula C₈H₇NO₃S [3]
Molecular Weight 197.21 g/mol [3]
Appearance White to off-white crystalline powder [3]

| Melting Point | 130 - 134 °C |[3][4] |

Sensory Evaluation Protocols

The ultimate test for a novel sweetener is its taste. Sensory evaluation by trained human panelists is essential to quantify its sweetness intensity and characterize its complete flavor profile.

Protocol 3: Determination of Relative Sweetness

Principle: The sweetness potency of N-Methylsaccharin is determined relative to sucrose. This is achieved by finding the concentration of N-Methylsaccharin that is equi-sweet to a series of standard sucrose solutions. The two-alternative forced-choice (2-AFC) method is a robust approach for this determination.[7]

Procedure:

  • Panelist Training: Select and train a panel of 10-15 individuals to recognize and scale the intensity of sweet taste.

  • Sample Preparation: Prepare a stock solution of N-Methylsaccharin in purified water. Prepare a series of sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v). From the N-Methylsaccharin stock, create a range of dilutions predicted to fall within the sweetness range of the sucrose standards.

  • Testing: Present panelists with pairs of samples: one sucrose standard and one N-Methylsaccharin solution. For each pair, the panelist's task is to identify the sweeter sample.

  • Data Analysis: For each N-Methylsaccharin concentration, calculate the percentage of panelists who correctly identified it as sweeter than the sucrose standard. Plot these percentages and determine the concentration of N-Methylsaccharin that is perceived as sweeter 50% of the time (the point of subjective equality).

  • Calculation: Relative Sweetness = (Concentration of Sucrose) / (Equi-sweet Concentration of N-Methylsaccharin).

Workflow for Sensory Evaluation

G cluster_prep Preparation cluster_testing Testing & Analysis train Select & Train Sensory Panel prepare Prepare Sucrose Standards & Test Solutions train->prepare present Present Sample Pairs (2-AFC Method) prepare->present record Record Panelist Responses present->record analyze Analyze Data & Calculate Relative Sweetness record->analyze end end analyze->end Sensory Profile Data

Caption: General workflow for sensory panel testing.

Table 2: Illustrative Sensory Profile Comparison (Hypothetical Data)

Compound Relative Sweetness (vs. Sucrose) Bitterness Intensity (Scale 0-10) Metallic Aftertaste (Scale 0-10)
Sucrose 1 0.1 0.0
Saccharin ~300 5.5 4.0

| N-Methylsaccharin | ~150 | 1.5 | 0.5 |

Note: Data are for illustrative purposes only and must be determined experimentally.

In Vitro Efficacy: Sweet Taste Receptor Activation

The primary mechanism of sweet taste perception involves the activation of the TAS1R2/TAS1R3 G-protein coupled receptor (GPCR), which is expressed in taste bud cells on the tongue. In vitro cell-based assays provide a powerful, high-throughput method to quantify the interaction of a compound with this receptor, offering a biological correlate to the sensory data.

Signaling Pathway of Sweet Taste Perception

G cluster_receptor Taste Receptor Cell sweetener Sweetener (e.g., N-Methylsaccharin) receptor TAS1R2/TAS1R3 Receptor sweetener->receptor Binds gprotein Gα-gustducin receptor->gprotein Activates plc PLCβ2 gprotein->plc Activates ip3 IP₃ plc->ip3 Generates calcium Ca²⁺ Release (from ER) ip3->calcium Triggers channel TRPM5 Channel Activation calcium->channel Opens depolarization Depolarization & Neurotransmitter Release channel->depolarization

Caption: Sweet taste signal transduction pathway.

Protocol 4: Cell-Based Receptor Activation Assay (Calcium Flux)

Principle: This protocol uses a HEK293 cell line stably co-expressing the human TAS1R2 and TAS1R3 receptor subunits, along with a G-protein chimera that couples to the calcium signaling pathway. Activation of the receptor by a sweetener leads to an increase in intracellular calcium ([Ca²⁺]i), which is measured using a calcium-sensitive fluorescent dye. The intensity of the fluorescence is proportional to the degree of receptor activation.

Materials:

  • HEK293 cells stably expressing hTAS1R2/hTAS1R3

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange transport inhibitor, often included to prevent dye leakage)

  • N-Methylsaccharin, Saccharin, and Sucrose (as controls)

  • 96- or 384-well black, clear-bottom microplates

Equipment:

  • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation)

  • Cell culture incubator (37 °C, 5% CO₂)

  • Centrifuge

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into microplates at an appropriate density and grow overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye solution (prepared according to the manufacturer's instructions, typically in assay buffer with probenecid). Incubate for 1 hour at 37 °C.

  • Compound Plate Preparation: Prepare serial dilutions of N-Methylsaccharin and control sweeteners in assay buffer in a separate plate.

  • Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record a baseline fluorescence reading for several seconds.

  • Compound Addition: Program the instrument to automatically inject the compound solutions from the source plate into the cell plate.

  • Data Acquisition: Continue to record the fluorescence signal for 1-2 minutes post-injection to capture the peak response.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response relative to the baseline.

    • Plot the response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Table 3: Illustrative Receptor Activation Data (Hypothetical)

Compound EC₅₀ (mM) Emax (% of Saccharin)
Sucrose 25.0 100%
Saccharin 0.5 100%

| N-Methylsaccharin | 1.2 | 95% |

Note: Data are for illustrative purposes only. A lower EC₅₀ value indicates higher potency.

Regulatory and Safety Considerations

While this document provides a framework for the initial discovery and evaluation of N-Methylsaccharin, it is critical to understand the broader context of sweetener development. Any novel food additive must undergo rigorous safety and toxicological evaluation before it can be considered for regulatory approval by agencies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA).[8][9][10]

Saccharin itself has been the subject of extensive study. Initial concerns in the 1970s linked it to bladder cancer in rats, but over 30 subsequent human studies demonstrated that this finding was not relevant to humans, and saccharin is now considered safe for consumption.[8][1] As a new chemical entity, N-Methylsaccharin would not be covered by existing approvals for saccharin and would require its own complete dossier of safety data, including metabolism, genotoxicity, and long-term carcinogenicity studies. The protocols herein are intended strictly for pre-clinical research and development purposes.

Conclusion and Future Directions

The modification of existing sweeteners like saccharin is a promising avenue for developing novel sweetening agents with improved taste profiles. N-Methylsaccharin serves as an excellent model compound for this approach. By blocking the acidic nitrogen, its sensory properties are expected to change, potentially reducing the off-tastes associated with the parent molecule.

The protocols detailed in this application note provide a robust, self-validating framework for the synthesis, purification, and comprehensive evaluation of N-Methylsaccharin. The combination of chemical synthesis, analytical characterization, human sensory evaluation, and in vitro biological assays creates a powerful workflow for data-driven decision-making in the early stages of sweetener development.

Future research should focus on:

  • Correlating the sensory data with the receptor activation profile to build structure-activity relationships (SAR).

  • Synthesizing and evaluating a broader library of N-alkyl and N-functionalized saccharin derivatives to further optimize taste quality.

  • Initiating preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess the viability of promising candidates for further development.

References

  • Di Masi, A., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. National Center for Biotechnology Information. Available from: [Link]

  • Silva, F. C., et al. (2016). Saccharin Derivative Synthesis via[2][11] Thermal Sigmatropic Rearrangement. Jurnal Pendidikan Kimia. Available from: [Link]

  • Hussein, F. A., & Rabeea, M. A. (2014). Synthesis of some new N-saccharin derivatives of possible biological activity. ResearchGate. Available from: [Link]

  • Vedantu. Saccharin an artificial sweetener is manufactured from. Vedantu. Available from: [Link]

  • Kleemann, U., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. PubMed. Available from: [Link]

  • Di Masi, A., et al. (2022). N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry. Preprints.org. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Aspartame and Other Sweeteners in Food. FDA. Available from: [Link]

  • Wikipedia. Saccharin. Wikipedia. Available from: [Link]

  • Chemsrc. N-Methylsaccharin. Chemsrc. Available from: [Link]

  • National Center for Biotechnology Information. Saccharin N-(2-acetic acid ethyl ester). PubChem. Available from: [Link]

  • Rankin, G. M., & Poulsen, S.-A. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate. Available from: [Link]

  • Rankin, G. M., & Poulsen, S.-A. (2017). Synthesis of Novel Saccharin Derivatives. PubMed. Available from: [Link]

  • Rankin, G. M., & Poulsen, S.-A. (2017). Synthesis of Novel Saccharin Derivatives. MDPI. Available from: [Link]

  • Agriculture Institute of Marin. (2024). Evaluating Sweeteners in Food: Testing Methods Explained. Agriculture Institute. Available from: [Link]

  • U.S. Food and Drug Administration. (2014). High-Intensity Sweeteners. FDA. Available from: [Link]

  • Okoduwa, S. I. R., et al. (2016). The Metabolism and Toxicology of Saccharin. ResearchGate. Available from: [Link]

  • Arnold, D. L., et al. (1980). Saccharin: a toxicological and historical perspective. PubMed. Available from: [Link]

  • Kleemann, U., et al. (2002). ChemInform Abstract: Synthesis and Properties of N-Substituted Saccharin Derivatives. ResearchGate. Available from: [Link]

  • Grotz, V. L., & Munro, I. C. (2009). Sensory evaluation of soft drinks with various sweeteners. ResearchGate. Available from: [Link]

  • Banerjee, B. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. National Center for Biotechnology Information. Available from: [Link]

  • Toth, E., et al. (2016). Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats. MDPI. Available from: [Link]

  • Kearsley, M. W., & Deis, R. C. (2006). Sensory profiles of sweeteners in aqueous solutions. Czech Journal of Food Sciences. Available from: [Link]

  • Lee, S., et al. (2017). Investigation of the Regulatory Effects of Saccharin on Cytochrome P450s in Male ICR Mice. PubMed. Available from: [Link]

  • Antenucci, R. G., & Hayes, J. E. (2015). The Challenge of Measuring Sweet Taste in Food Ingredients and Products for Regulatory Compliance. National Center for Biotechnology Information. Available from: [Link]

  • Food and Health Communications. (2022). Introduction to High-Intensity Sweeteners. Food and Health. Available from: [Link]

  • FutureBridge. (2020). High-intensity Sweeteners–A Fair Replacement to Sugars? FutureBridge. Available from: [Link]

  • International Sweeteners Association. (2023). EFSA opinion re-confirms confidence in Saccharin. International Sweeteners Association. Available from: [Link]

  • Eurofins. (2023). Accuracy Matters: The Science of Sweetener Testing. Eurofins USA. Available from: [Link]

  • Okoduwa, S. I. R., et al. (2016). Metabolism and Toxicology of Saccharin. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. 21 CFR 180.37 -- Saccharin, ammonium saccharin, calcium saccharin, and sodium saccharin. eCFR. Available from: [Link]

  • Accurate Clinic. Additional Information about High-Intensity Sweeteners Permitted for use in Food in the United States. Accurate Clinic. Available from: [Link]

  • Food Navigator. (2024). How is saccharin regulated in Europe? Food Navigator. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Acylsaccharins and Acyl Chlorides as Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of an acylating agent is pivotal, influencing reaction efficiency, substrate scope, and overall process safety. While acyl chlorides have long been the workhorse for introducing acyl groups, their inherent reactivity and handling challenges have spurred the development of alternative reagents. Among these, N-acylsaccharins have emerged as a compelling class of bench-stable, highly reactive, and versatile acylating agents.[1][2] This guide provides an in-depth, objective comparison of N-acylsaccharins and acyl chlorides, supported by experimental insights to inform your selection of the optimal reagent for your synthetic needs.

At a Glance: Key Performance Metrics
FeatureN-AcylsaccharinsAcyl Chlorides
Stability High, bench-stable crystalline solids.[1]Low, highly susceptible to hydrolysis.[3]
Handling Easy to handle, no special precautions required under ambient conditions.[1]Requires anhydrous conditions and careful handling due to moisture sensitivity and corrosivity.[3][4][5]
Reactivity Highly reactive, comparable to acyl chlorides in many cases.[2]Extremely reactive, often leading to lack of selectivity.[3][6]
Byproducts Saccharin, which is water-soluble and easily removed.Hydrochloric acid (HCl), which is corrosive and can require a scavenger base.[3][7]
Safety Generally considered benign and non-hazardous.[8]Toxic, corrosive, and can release HCl gas upon contact with moisture.[3][4][9]
Functional Group Tolerance Good, allowing for a broader range of substrates.[1]Poor, often reacts with sensitive functional groups.

Section 1: The Chemist's Dilemma: Reactivity vs. Stability

The fundamental challenge in choosing an acylating agent lies in balancing the need for high reactivity with the practical demands of stability and safe handling.

Acyl Chlorides: The Double-Edged Sword of Reactivity

Acyl chlorides are renowned for their exceptional reactivity, stemming from the powerful inductive effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic.[10][11] This high reactivity, however, comes at a significant cost.

  • Moisture Sensitivity: Acyl chlorides readily hydrolyze upon contact with atmospheric moisture, releasing corrosive hydrogen chloride gas and the corresponding carboxylic acid.[3][7][12] This necessitates stringent anhydrous reaction conditions and specialized handling techniques.

  • Safety Concerns: The release of HCl poses a significant safety hazard, causing respiratory and skin irritation.[4][9] Many acyl chlorides are also flammable and can react violently with water.[4][9]

  • Lack of Selectivity: Their high reactivity can lead to undesired side reactions with sensitive functional groups present in complex molecules, limiting their application in late-stage functionalization.

N-Acylsaccharins: A Paradigm of Controlled Reactivity

N-acylsaccharins represent a significant advancement in acylation chemistry, offering a unique combination of high reactivity and exceptional stability.[1][13]

  • Bench Stability: N-acylsaccharins are typically crystalline solids that are stable to air and moisture, allowing for easy storage and handling under standard laboratory conditions.[1] Some have shown no decomposition over a period of 3 months at ambient conditions.[1]

  • Tunable Reactivity: The reactivity of N-acylsaccharins can be modulated through the appropriate choice of catalyst or reaction conditions, enabling a greater degree of control and selectivity.[14]

  • Benign Byproduct: The primary byproduct of acylation with N-acylsaccharins is saccharin, a non-hazardous and water-soluble compound that can be easily removed during aqueous workup.[1]

Section 2: Head-to-Head Experimental Comparison

To illustrate the practical differences between these two classes of acylating agents, we present a comparative analysis of their performance in common acylation reactions.

Workflow for Comparative Amide Bond Formation

The following workflow outlines a general procedure for comparing the efficiency of N-acylsaccharins and acyl chlorides in the acylation of a primary amine.

G cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Workup & Analysis prep_N_acyl Prepare N-Acylsaccharin Solution reaction_N_acyl Reaction with N-Acylsaccharin prep_N_acyl->reaction_N_acyl prep_acyl_chloride Prepare Acyl Chloride Solution reaction_acyl_chloride Reaction with Acyl Chloride prep_acyl_chloride->reaction_acyl_chloride amine_sol Prepare Amine Substrate Solution amine_sol->reaction_N_acyl amine_sol->reaction_acyl_chloride workup_N_acyl Aqueous Workup reaction_N_acyl->workup_N_acyl workup_acyl_chloride Aqueous Workup + Base Quench reaction_acyl_chloride->workup_acyl_chloride analysis LC-MS/NMR Analysis workup_N_acyl->analysis workup_acyl_chloride->analysis

Caption: Comparative workflow for amide synthesis.

Experimental Protocol: Amide Synthesis with Benzylamine

Objective: To compare the yield and purity of N-benzylbenzamide synthesized using N-benzoylsaccharin versus benzoyl chloride.

Materials:

  • N-Benzoylsaccharin

  • Benzoyl chloride

  • Benzylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure for N-Benzoylsaccharin:

  • Dissolve N-benzoylsaccharin (1.0 mmol) and benzylamine (1.0 mmol) in anhydrous DCM (10 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure for Benzoyl Chloride:

  • Dissolve benzylamine (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.0 mmol) to the cooled solution under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results and Discussion
Acylating AgentTypical YieldByproductsHandling Notes
N-Benzoylsaccharin >90%Saccharin (water-soluble)Simple setup, no base required for many substrates.
Benzoyl Chloride >90%Triethylammonium chlorideRequires base, moisture-sensitive, corrosive.[15]

While both reagents can provide high yields of the desired amide, the operational simplicity and safety profile of N-acylsaccharins are markedly superior. The formation of water-soluble saccharin simplifies the purification process, whereas the triethylammonium chloride formed in the acyl chloride reaction can sometimes complicate product isolation.

Section 3: Expanding the Synthetic Toolbox: Esterification

The advantages of N-acylsaccharins extend beyond amide bond formation to other critical transformations, such as esterification.

Esterification: A Comparative Overview

Traditional Fischer esterification requires strong acid catalysts and often harsh conditions, limiting its applicability to sensitive substrates.[16][17][18] Acyl chlorides can effect esterification under milder conditions but still suffer from the drawbacks of moisture sensitivity and HCl byproduct formation.[12] N-acylsaccharins provide an efficient, transition-metal-free route to esters with good functional group tolerance.[1]

Experimental Protocol: Ester Synthesis

Objective: To demonstrate the utility of N-acylsaccharins in the synthesis of benzyl benzoate.

Materials:

  • N-Benzoylsaccharin

  • Benzyl alcohol

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of N-benzoylsaccharin (1.0 mmol) in ACN (5 mL), add benzyl alcohol (1.2 mmol) and Cs₂CO₃ (1.5 mmol).

  • Stir the mixture at 60 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford benzyl benzoate.

This method highlights the ability of N-acylsaccharins to participate in efficient esterification reactions under relatively mild, base-promoted conditions.

Section 4: Mechanistic Considerations

The distinct reactivity profiles of N-acylsaccharins and acyl chlorides are rooted in their electronic and structural properties.

G cluster_0 Acyl Chloride Activation cluster_1 N-Acylsaccharin Activation AcylChloride R-CO-Cl Intermediate1 [Tetrahedral Intermediate] AcylChloride->Intermediate1 Nucleophilic Attack Nucleophile Nu-H Product1 R-CO-Nu Intermediate1->Product1 Elimination of Cl- HCl HCl NAcylsaccharin R-CO-Sac Intermediate2 [Tetrahedral Intermediate] NAcylsaccharin->Intermediate2 Nucleophilic Attack Nucleophile2 Nu-H Product2 R-CO-Nu Intermediate2->Product2 Elimination of Saccharinate Saccharin Saccharin-H

Caption: General mechanisms of acylation.

In both cases, the reaction proceeds via a nucleophilic acyl substitution mechanism.[12][19] However, the nature of the leaving group is a key differentiator. The chloride ion is an excellent leaving group, contributing to the high reactivity of acyl chlorides.[6] For N-acylsaccharins, the saccharinate anion is also a very good leaving group, a consequence of the electron-withdrawing sulfonyl group stabilizing the negative charge. This inherent stability of the leaving group, coupled with the activation of the carbonyl by the saccharin moiety, underpins the high acylating potential of these reagents.

Conclusion: A Clear Choice for Modern Synthesis

While acyl chlorides remain relevant for certain applications, N-acylsaccharins offer a compelling and often superior alternative for a wide range of acylation reactions. Their exceptional stability, ease of handling, high reactivity, and favorable safety profile align with the principles of green and efficient chemistry. For researchers in drug development and complex molecule synthesis, the enhanced functional group tolerance and operational simplicity of N-acylsaccharins can streamline synthetic routes and improve overall efficiency. As the demand for more sustainable and robust chemical methodologies grows, N-acylsaccharins are poised to become an indispensable tool in the modern synthetic chemist's arsenal.

References

  • N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N–C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction. The Journal of Organic Chemistry.[Link][13]

  • N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N-C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction. PubMed.[Link][8]

  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. ResearchGate.[Link][1]

  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. PubMed.[Link][20]

  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry.[Link][2]

  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry.[Link][21]

  • Acid chlorides. Fiveable.[Link][3]

  • ICSC 0210 - ACETYL CHLORIDE. International Labour Organization.[Link][4]

  • Acetyl Chloride. Qualikems.[Link][5]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.[Link][22]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link][9]

  • Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. PMC.[Link]

  • Catalytic Activation of the Leaving Group in the S(N)2 Reaction. PubMed.[Link][14]

  • N-Acylation Reactions of Amines. ResearchGate.[Link]

  • Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature Communications.[Link]

  • How come acyl chlorides are the most reactive? Student Doctor Network.[Link][10]

  • Overview of Acylation Reactions and Acyl Chlorides. YouTube.[Link][6]

  • An introduction to acyl chlorides (acid chlorides). Chemguide.[Link][7]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.[Link][12]

  • Amide synthesis by acylation. Organic Chemistry Portal.[Link]

  • Microwave-Accelerated N-Acylation of Sulfoximines with Aldehydes under Catalyst-Free Conditions. Organic Chemistry Portal.[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link][16]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. ChemComm.[Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.[Link]

  • Advantages of acyl fluorides compared to acyl chlorides, previous work... ResearchGate.[Link]

  • N-acylsuccinimides as acylating agents for proteins: the selective acylation of lysine residues. PubMed.[Link]

  • Esterification of Carboxylic Acids. YouTube.[Link][17]

  • Amide formation from acyl chloride. Khan Academy.[Link][15]

  • Acyl Chlorides (A-Level). ChemistryStudent.[Link][11]

  • Esterification--Making Esters from Carboxylic Acids. YouTube.[Link][18]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.[Link][19]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy.[Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal.[Link]

  • Dual Catalytic C(sp2)–H Activation of Azaheterocycles towards C– N Atropisomers. ChemRxiv.[Link]

  • EAS Friedel Crafts Alkylation vs Acylation. YouTube.[Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.[Link]

Sources

Definitive Validation Guide: N-Methylsaccharin Purity via HPLC & qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambident Nucleophile Challenge

In the synthesis of N-Methylsaccharin (2-Methyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide) , purity validation is not merely about confirming the absence of starting material. The core challenge lies in the regioselectivity of the alkylation reaction. Saccharin acts as an ambident nucleophile; depending on solvent polarity and electrophile "hardness," methylation can occur at the Nitrogen (desired) or the Oxygen (undesired imidate isomer).

Standard techniques like Elemental Analysis (CHN) fail completely here, as both isomers share the identical molecular formula (


). Melting point depression is often too subtle to detect <2% isomeric contamination.

This guide provides a rigorous, dual-method validation protocol using High-Performance Liquid Chromatography (HPLC) for impurity profiling and Quantitative NMR (qNMR) for absolute mass purity assignment. This system is designed to serve as a primary reference standard qualification workflow.

Critical Analysis: Why Dual-Validation?

FeatureHPLC (Chromatographic Purity)qNMR (Absolute Purity)
Primary Function Separation of trace impurities & isomers.Determination of absolute mass fraction.
Isomer Specificity High (based on polarity/retention).High (based on chemical shift

).
Reference Standard Requires a known standard for quantitation.Self-validating (uses internal standard).
Blind Spot Cannot detect inorganic salts or residual moisture easily.Lower sensitivity for <0.1% impurities.
Verdict Best for Routine QC Best for Standard Qualification

Methodology 1: High-Resolution HPLC Protocol

Objective: To separate N-Methylsaccharin from unreacted Saccharin and the O-Methyl isomer (3-methoxy-1,2-benzisothiazole 1,1-dioxide).

Experimental Setup
  • Instrument: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18,

    
     mm, 5 µm).[1]
    
  • Detector: Diode Array Detector (DAD) extracted at 210 nm (max absorption) and 254 nm .

Mobile Phase & Gradient
  • Solvent A: 10 mM Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Time (min)% Solvent A (Buffer)% Solvent B (MeCN)Phase
0.09010Equilibration
15.04060Linear Gradient
20.04060Isocratic Hold
21.09010Re-equilibration
Causality of Conditions
  • pH 3.0 Buffer: Saccharin (

    
    ) is ionized at neutral pH. Acidic conditions suppress ionization of residual saccharin, improving peak shape and retention on the hydrophobic C18 column.
    
  • Gradient Elution: N-Methylsaccharin is less polar than Saccharin. A gradient ensures the polar starting material elutes early (avoiding carryover) while the N-methyl product elutes as a sharp peak later.

  • Detection Wavelength: 210 nm provides maximum sensitivity for the benzothiazole core, critical for detecting trace O-methyl isomers which may have lower extinction coefficients at 254 nm.

Expected Performance (System Suitability)
CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] Retention Time (

)
Resolution (

)
Saccharin (Impurity)3.5 - 4.5 min-
N-Methylsaccharin (Target) 10.2 - 10.8 min > 5.0
O-Methyl Isomer (Impurity)12.5 - 13.5 min> 2.5

Methodology 2: qNMR Validation Protocol

Objective: To determine the absolute mass purity of the N-Methylsaccharin sample without relying on an external N-Methylsaccharin reference standard.

Experimental Setup
  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
    
    
    is preferred for sharper resolution of the methyl groups.
  • Internal Standard (IS): Dimethyl Sulfone (

    
    ) .
    
    • Reasoning: High purity available, stable, non-reactive, and produces a singlet at

      
       ppm, which does not overlap with N-Methylsaccharin signals.
      
Acquisition Parameters (Critical for Quantitation)
  • Pulse Angle: 90°.

  • Relaxation Delay (D1):

    
     seconds (Must be 
    
    
    
    to ensure full relaxation).
  • Scans: 16 or 32 (High S/N ratio required).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

Spectral Assignment & Discrimination

The power of NMR lies in the chemical shift difference induced by the heteroatom attachment:

  • N-Methyl Group (Target): Singlet at

    
     ppm . The Nitrogen atom shields the methyl protons relative to oxygen.
    
  • O-Methyl Group (Impurity): Singlet at

    
     ppm . The electronegative Oxygen atom causes a significant downfield shift (deshielding).
    
qNMR Calculation


  • 
    : Integrated Area
    
  • 
    : Number of protons (3 for Methyl group)
    
  • 
    : Molar Mass[12]
    
  • 
    : Weight (mg)
    
  • 
    : Purity (decimal)[7][13]
    

Comparative Data: Commercial vs. Validated[3]

The following table simulates a comparison between a "Technical Grade" sample and a sample purified and validated by this protocol.

ParameterTechnical Grade SampleValidated Reference Standard
HPLC Purity (Area %) 96.5%> 99.8%
Major Impurity (HPLC) Saccharin (2.1%), O-Isomer (1.4%)None Detected (< 0.05%)
1H NMR Profile Visible singlet at

(O-Me)
Clean singlet at

(N-Me)
qNMR Absolute Purity 94.2% w/w 99.7% w/w
Conclusion Unsuitable for Pharma use.Certified Reference Material

Note: HPLC Area % often overestimates purity because it ignores moisture and inorganic salts. qNMR reveals the true "mass balance" purity (94.2% vs 96.5%).

Visualizations

Workflow: Synthesis to Validation

This diagram illustrates the flow of impurities and where each validation method intervenes.

ValidationWorkflow Saccharin Saccharin (Starting Material) Reaction Methylation (MeI / DMF) Saccharin->Reaction Alkylating Agent Crude Crude Product (N-Me + O-Me + Salts) Reaction->Crude N- vs O- Alkylation Purification Recrystallization (EtOH/H2O) Crude->Purification HPLC HPLC Analysis (Isomer Separation) Purification->HPLC Check Isomers NMR qNMR Analysis (Absolute Purity) Purification->NMR Check Mass Balance HPLC->Purification Fail (Isomers detected) Final Certified N-Methylsaccharin HPLC->Final Pass (>99.5%) NMR->Final Pass (>99.0%)

Figure 1: Integrated Synthesis and Validation Workflow. Note the feedback loop if HPLC detects isomeric impurities.

Decision Matrix: Method Selection

When should you use HPLC versus NMR?

DecisionMatrix Start Validation Requirement Q1 Is the goal Routine QC or Batch Release? Start->Q1 Q2 Is the goal Reference Standard Qualification? Q1->Q2 No HPLC_Path Use HPLC-UV Q1->HPLC_Path Yes NMR_Path Use qNMR Q2->NMR_Path Yes Reason1 High Throughput Detects trace isomers HPLC_Path->Reason1 Reason2 Absolute Quantitation No Reference Std Needed NMR_Path->Reason2

Figure 2: Decision Matrix for selecting the appropriate analytical technique based on experimental goals.

References

  • Fernández-Tomé, et al. "Synthesis of N-methylsaccharin using a modified protocol."[8] Royal Society of Chemistry, Supplementary Information.

  • ChemicalBook. "N-METHYLSACCHARIN (15448-99-4) 1H NMR Spectrum." ChemicalBook Spectral Database.

  • US Pharmacopeia (USP). "Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination."[14] USP.org.

  • Sielc Technologies. "Separation of Saccharin derivatives on Newcrom R1 HPLC column." Sielc Application Notes.

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."[15] Organometallics, 2010.[15]

Sources

A Researcher's Guide to the G-Protein Coupled Receptor Cross-reactivity of N-Methylsaccharin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of any new chemical entity is paramount. This guide provides an in-depth comparison of N-Methylsaccharin's interaction with its primary G-protein coupled receptor (GPCR) target and explores its potential for cross-reactivity with other GPCRs. As direct, comprehensive screening data for N-Methylsaccharin is not yet publicly available, this guide leverages extensive data from its parent compound, saccharin, to provide a predictive overview of its likely off-target interactions. This approach is grounded in the structural similarity between the two molecules and serves as a crucial starting point for any targeted investigation.

Introduction to N-Methylsaccharin and its Primary GPCR Target

N-Methylsaccharin is a synthetic derivative of saccharin, a well-known artificial sweetener.[1][2] Like saccharin, N-Methylsaccharin is recognized by the gustatory system, eliciting a sensory response. The primary GPCR target for saccharin, and by extension N-Methylsaccharin, is the bitter taste receptor TAS2R31 (also documented as T2R31 or TAS2R44).[3][4] Activation of TAS2R31 is responsible for the characteristic bitter aftertaste associated with saccharin.[1]

Beyond its role in taste perception in the oral cavity, TAS2R31 is also expressed in extraoral tissues, such as the smooth muscle of human airways.[2] In these tissues, its activation can lead to physiological responses like bronchodilation, highlighting the importance of understanding the broader physiological effects of TAS2R31 agonists.[2]

The Cross-Reactivity Profile: Beyond the Bitter Taste

A critical aspect of drug development and chemical biology is understanding a compound's full spectrum of biological activity. While TAS2R31 is the primary target for the bitter taste of saccharin, studies have revealed that saccharin also interacts with another class of GPCRs: the sweet taste receptors, TAS1R2/TAS1R3 .[1][5] This dual activity explains the complex sweet and bitter taste profile of saccharin.

This known cross-reactivity of saccharin underscores the necessity for a comprehensive evaluation of N-Methylsaccharin's off-target profile. While specific data for N-Methylsaccharin is pending, the following table summarizes the known interactions of saccharin with GPCRs, providing a predictive framework for N-Methylsaccharin's potential cross-reactivity.

ReceptorReceptor FamilyKnown Interaction with SaccharinPredicted Interaction with N-MethylsaccharinFunctional Consequence
TAS2R31 Taste Receptor, Type 2AgonistPrimary Agonist Bitter taste perception, potential for extraoral effects (e.g., bronchodilation)
TAS1R2/TAS1R3 Taste Receptor, Type 1AgonistLikely Agonist Sweet taste perception

Note: This table is based on published data for saccharin and represents a predictive profile for N-Methylsaccharin. Experimental validation is essential.

Signaling Pathways of Primary and Cross-Reactive GPCRs

Understanding the downstream signaling cascades initiated by N-Methylsaccharin's interaction with its primary and potential secondary GPCR targets is crucial for predicting its cellular and physiological effects.

TAS2R31 Signaling Pathway

Activation of the bitter taste receptor TAS2R31 by an agonist like N-Methylsaccharin initiates a canonical G-protein signaling cascade mediated by the specialized G-protein, gustducin .[2][6] This leads to the activation of phospholipase C-beta2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to neurotransmitter release and the perception of bitterness.[2][6]

TAS2R31_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol N-Methylsaccharin N-Methylsaccharin TAS2R31 TAS2R31 N-Methylsaccharin->TAS2R31 Binds Gustducin Gustducin (Gαβγ) TAS2R31->Gustducin Activates PLCb2 PLCβ2 Gustducin->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Response Cellular Response (e.g., Neurotransmitter Release) Ca_release->Response

TAS2R31 Signaling Pathway.
TAS1R2/TAS1R3 Signaling Pathway

The sweet taste receptor is a heterodimer composed of the TAS1R2 and TAS1R3 subunits.[3] Upon activation by a ligand, it also couples to G-proteins, initiating a signaling cascade that is largely similar to the bitter taste pathway, ultimately leading to intracellular calcium increase and the perception of sweetness.[3]

Experimental Workflows for Assessing GPCR Cross-Reactivity

A systematic approach is required to definitively characterize the cross-reactivity profile of N-Methylsaccharin. The following experimental workflow outlines a robust screening cascade.

Cross_Reactivity_Workflow Start N-Methylsaccharin Primary_Screen Primary Screen: Radioligand Binding Assay (GPCR Panel) Start->Primary_Screen Hit_Identification Identify Off-Target Hits Primary_Screen->Hit_Identification Secondary_Screen Secondary Functional Assays (e.g., Calcium Mobilization, cAMP) Hit_Identification->Secondary_Screen Confirmed Hits Dose_Response Dose-Response Curves (EC₅₀/IC₅₀ Determination) Secondary_Screen->Dose_Response Tertiary_Screen Tertiary Assays (e.g., β-Arrestin Recruitment, GTPγS) Dose_Response->Tertiary_Screen Final_Analysis Comprehensive Cross-Reactivity Profile Tertiary_Screen->Final_Analysis

Experimental Workflow for GPCR Cross-Reactivity Screening.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in a GPCR cross-reactivity screening cascade.

Radioligand Binding Assay (Primary Screen)

This assay directly measures the binding of a test compound to a panel of GPCRs by competing with a radiolabeled ligand.

  • Objective: To identify GPCRs to which N-Methylsaccharin binds with significant affinity.

  • Principle: Competition between the unlabeled test compound (N-Methylsaccharin) and a radiolabeled ligand for binding to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes expressing the target GPCRs from recombinant cell lines or native tissues.

    • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of N-Methylsaccharin.

    • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of N-Methylsaccharin that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay (Secondary Functional Screen)

This cell-based assay measures the increase in intracellular calcium concentration following GPCR activation, particularly for Gq-coupled receptors like TAS2R31.[7][8]

  • Objective: To determine if N-Methylsaccharin acts as an agonist or antagonist at GPCRs identified in the primary screen.

  • Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium. This change is detected by a calcium-sensitive fluorescent dye.[7]

  • Methodology:

    • Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of N-Methylsaccharin to the wells. For antagonist testing, pre-incubate with N-Methylsaccharin before adding a known agonist.

    • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Plot the change in fluorescence against the concentration of N-Methylsaccharin to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

cAMP Assay (Secondary Functional Screen)

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger for Gs and Gi-coupled GPCRs.[5][9]

  • Objective: To assess the functional activity of N-Methylsaccharin on Gs and Gi-coupled GPCRs.

  • Principle: Activation of Gs-coupled receptors increases cAMP levels, while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels. Changes in cAMP are detected using various methods, such as immunoassays or reporter gene assays.[5]

  • Methodology:

    • Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.

    • Compound Incubation: Incubate the cells with varying concentrations of N-Methylsaccharin. For Gi-coupled receptors, co-incubate with forskolin.

    • Cell Lysis: Lyse the cells to release intracellular cAMP.

    • cAMP Detection: Measure the cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter assay.

    • Data Analysis: Generate dose-response curves to determine the EC₅₀ or IC₅₀ of N-Methylsaccharin.

β-Arrestin Recruitment Assay (Tertiary Screen)

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of G-protein independent signaling.[9][10][11]

  • Objective: To characterize the signaling bias of N-Methylsaccharin at specific GPCRs.

  • Principle: Ligand-induced GPCR activation leads to the recruitment of β-arrestin. This interaction can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[10][11]

  • Methodology (EFC-based):

    • Cell Line: Use a cell line engineered to express the GPCR fused to one enzyme fragment and β-arrestin fused to a complementary enzyme fragment.

    • Compound Addition: Add varying concentrations of N-Methylsaccharin to the cells.

    • Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.

    • Substrate Addition: Add the enzyme substrate.

    • Luminescence Measurement: Measure the luminescent signal, which is proportional to the extent of β-arrestin recruitment.

    • Data Analysis: Generate dose-response curves to determine the EC₅₀ for β-arrestin recruitment.

Conclusion and Future Directions

While the primary GPCR target of N-Methylsaccharin is presumed to be the bitter taste receptor TAS2R31, the known dual activity of its parent compound, saccharin, on both bitter (TAS2R31) and sweet (TAS1R2/TAS1R3) taste receptors strongly suggests a potential for cross-reactivity. The lack of comprehensive public data on N-Methylsaccharin necessitates a thorough experimental investigation to delineate its full pharmacological profile.

The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically assess the cross-reactivity of N-Methylsaccharin against a broad panel of GPCRs. Such studies are essential for a complete understanding of its biological activity, potential off-target effects, and its suitability for various applications in research and development. The insights gained from these investigations will be invaluable for the scientific community and will contribute to a more complete understanding of this synthetic molecule.

References

  • Kuhn, C., Bufe, B., Winnig, M., Hofmann, T., Frank, O., Behrens, M., ... & Meyerhof, W. (2004). Bitter taste receptors for saccharin and acesulfame K. The Journal of Neuroscience, 24(45), 10260-10265.
  • Deshpande, D. A., Wang, W. C., McIlmoyle, L., Robinett, K. S., Schillinger, R. M., An, S. S., ... & Liggett, S. B. (2010). Bitter taste receptors on airway smooth muscle bronchodilate by localized calcium signaling and reverse obstruction.
  • Synergic Effects in the Activation of the Sweet Receptor GPCR Heterodimer for Various Sweeteners Predicted Using Molecular Metadynamics Simulations. Journal of Agricultural and Food Chemistry, 69(43), 12579-12588.
  • GTPγS Binding Assays. (2012). In Assay Guidance Manual.
  • Structure-based drug screening for G protein-coupled receptors. Trends in Pharmacological Sciences, 32(1), 17-23.
  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). In Assay Guidance Manual.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(2).
  • TAS2R31 Gene - T2R31 Protein - GeneCards. Retrieved from [Link]

  • Multiple interaction modes between saccharin and sweet taste receptors determine a species-dependent response to saccharin. FEBS Letters, 593(19), 2637-2647.
  • Investigation of the Regulatory Effects of Saccharin on Cytochrome P450s in Male ICR Mice. Toxicological Research, 33(1), 51-58.
  • Synergic Effects in the Activation of the Sweet Receptor GPCR Heterodimer for Various Sweeteners Predicted Using Molecular Metadynamics Simulations. Journal of Agricultural and Food Chemistry, 69(43), 12579-12588.
  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. British Journal of Pharmacology, 141(5), 799-810.
  • Sweet Taste Signaling: The Core Pathways and Regul
  • Synergic Effects in the Activation of the Sweet Receptor GPCR Heterodimer for Various Sweeteners Predicted Using Molecular Metadynamics Simulations. Journal of Agricultural and Food Chemistry, 69(43), 12579-12588.
  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Retrieved from [Link]

  • β-arrestin recruitment facilitates a direct associ
  • Transduction of Bitter and Sweet Taste by Gustducin.
  • GPCR Products and Services. Eurofins. Retrieved from [Link]

  • GPCR β-Arrestin Product Solutions. Eurofins DiscoverX. Retrieved from [Link]

  • How Interjections Regulate Conversation | Saccharin For Antibiotic Resistant Bacteria. Science Friday. Retrieved from [Link]

  • Mixing artificial sweeteners inhibits bitter taste receptors. ScienceDaily. Retrieved from [Link]

  • GPCR Safety Panels Launched. Tanso Biosciences. Retrieved from [Link]

  • The [35S]GTPgammaS binding assay: Approaches and applications in pharmacology. British Journal of Pharmacology, 141(5), 799-810.
  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual.
  • Transduction of bitter and sweet taste by gustducin.
  • GPCR Discovery. X-Chem. Retrieved from [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Retrieved from [Link]

  • Bitter taste receptors for saccharin and acesulfame K. The Journal of Neuroscience, 24(45), 10260-10265.
  • Multiple interaction modes between saccharin and sweet taste receptors determine a species-dependent response to saccharin. FEBS Letters, 593(19), 2637-2647.
  • High doses of saccharin don't lead to diabetes in healthy adults. Ohio State Medical Center. Retrieved from [Link]

Sources

Comparative Guide: N-Acylsaccharin vs. N-Acylbenzotriazoles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-acylsaccharin versus N-acylbenzotriazoles for Acylation Efficiency Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Strategic Choice

In the landscape of stable, crystalline acylating agents, N-acylbenzotriazoles (Bt-COR) and N-acylsaccharins (Sac-COR) represent two dominant classes of "active amides."[1][2] While both serve as superior alternatives to acid chlorides—offering stability, handling ease, and neutral reaction conditions—they exhibit distinct electronic and physical properties that dictate their optimal use cases.[1][2]

  • N-Acylbenzotriazoles (Katritzky Reagents): The industry standard for peptide coupling and chiral preservation .[1][2] Their moderate electrophilicity prevents racemization, making them the go-to for amino acid derivatization.[1][2]

  • N-Acylsaccharins: A more highly electrophilic alternative driven by the electron-withdrawing sulfonyl group.[1] They excel in sterically hindered acylation and reactions requiring rapid turnover, with the added benefit of a highly water-soluble byproduct (saccharin) for easier purification.[1][2]

Mechanistic Underpinnings & Reactivity[1][3]

The core difference lies in the electronic activation of the carbonyl carbon provided by the heterocycle.[1][2]

Electronic Activation
  • N-Acylbenzotriazoles: The benzotriazole moiety activates the carbonyl through the inductive effect of the nitrogen atoms.[1][2] However, the aromatic ring provides some resonance stabilization, tempering the electrophilicity.[1][2] This "Goldilocks" reactivity allows for discrimination between nucleophiles (e.g., amines vs. alcohols).[1][2]

  • N-Acylsaccharins: The saccharin moiety contains a sulfonyl group (

    
    ) adjacent to the nitrogen.[1][2] This group is strongly electron-withdrawing, significantly increasing the electrophilicity of the exocyclic carbonyl.[1][2][3] Consequently, N-acylsaccharins are generally more reactive  than their benzotriazole counterparts.[1][2]
    
Leaving Group Thermodynamics
  • Benzotriazole Anion (

    
    ):  A moderately stable leaving group.[1][2]
    
  • Saccharin Anion (

    
    ):  A highly stable, weak base.[1][2] The lower 
    
    
    
    of saccharin correlates with a better leaving group ability, further driving the reaction forward, especially with poor nucleophiles.[1][2]
Operational Efficiency & Performance Analysis
Comparative Reactivity Matrix
FeatureN-Acylbenzotriazoles (Bt-COR) N-Acylsaccharins (Sac-COR)
Electrophilicity Moderate (High chemoselectivity)High (Rapid kinetics)
Steric Tolerance GoodExcellent (Due to higher activation)
Chiral Integrity Excellent (Standard for peptides)Good (Risk of racemization at high T)
Byproduct Removal Precipitates or requires base washWater Soluble (Wash with NaHCO₃)
Stability Indefinite (Air/Moisture stable)Indefinite (Air/Moisture stable)
Atom Economy Recyclable (Acidification of waste)Recyclable (Acidification of waste)
Byproduct Management (The Purification Edge)

One of the most significant practical differences is the removal of the heterocyclic auxiliary after acylation.[1][2]

  • Benzotriazole: Often precipitates out of non-polar solvents (like ether/DCM) or requires a wash with dilute alkali.[1][2]

  • Saccharin: The saccharin byproduct is highly soluble in aqueous bicarbonate.[1][2] A simple aqueous workup typically yields the pure acylated product without chromatography, a major advantage for N-acylsaccharin in high-throughput synthesis.

Visualizing the Acylation Pathways

The following diagram illustrates the parallel workflows for both reagents, highlighting the divergence in activation and byproduct handling.

AcylationPathways cluster_0 Reagent Synthesis (One-Pot) cluster_1 Intermediate Formation cluster_2 Acylation & Workup CarboxylicAcid Carboxylic Acid (R-COOH) Activator Activator (PPh3/I2 or SOCl2) CarboxylicAcid->Activator BtH Benzotriazole (BtH) Activator->BtH Path A SacH Saccharin (SacH) Activator->SacH Path B BtCOR N-Acylbenzotriazole (Stable Crystal) BtH->BtCOR SacCOR N-Acylsaccharin (Highly Reactive Crystal) SacH->SacCOR ProductA Target Amide/Ester + BtH (Precipitate) BtCOR->ProductA Slow/Controlled ProductB Target Amide/Ester + Sac- (Water Soluble) SacCOR->ProductB Fast/Aggressive Nucleophile Nucleophile (R'-NH2 / R'-OH) Nucleophile->BtCOR Nucleophile->SacCOR Filter Pure Product ProductA->Filter Filtration/Base Wash Wash Pure Product ProductB->Wash Aq. NaHCO3 Wash

Caption: Comparative workflow for N-acylbenzotriazole and N-acylsaccharin, highlighting the divergence in reactivity and purification strategies.

Experimental Protocols

These protocols are designed to be self-validating. If the intermediate does not crystallize (for solids) or show a distinct shift in IR (carbonyl stretch >1700 cm⁻¹), do not proceed to the coupling step.[1][2]

Protocol A: Synthesis of N-Acylbenzotriazoles (General Method)

Best for: Chiral amino acids, standard acylations.[1][2]

  • Activation: Dissolve carboxylic acid (1.0 equiv) and 1H-benzotriazole (4.0 equiv) in dry DCM.

  • Coupling: Add thionyl chloride (

    
    , 1.0 equiv) dropwise at 25°C. Note: Benzotriazole acts as both the reagent and the base to scavenge HCl.[1][2]
    
  • Reaction: Stir for 2 hours. A white precipitate (benzotriazole hydrochloride) will form.[1][2]

  • Workup: Filter off the precipitate.[1][2] Wash the filtrate with 2N NaOH (to remove excess BtH) and water.[1][2] Dry (

    
    ) and concentrate.
    
  • Validation: Recrystallize from hexanes/ethyl acetate. Yields typically 85-95%.[1][2]

Protocol B: Synthesis of N-Acylsaccharins (PPh3/I2 Method)

Best for: Sterically hindered acids, rapid library synthesis.[1][2]

  • Preparation: To a solution of carboxylic acid (1.0 equiv), saccharin (1.0 equiv), and

    
     (1.2 equiv) in DCM at 0°C, add 
    
    
    
    (1.2 equiv) followed by
    
    
    (1.2 equiv).
  • Reaction: Stir at room temperature for 30–60 mins. The reaction is driven by the formation of triphenylphosphine oxide.[1][2]

  • Workup: Dilute with DCM, wash with 10%

    
     (to remove iodine) and sat. 
    
    
    
    .
  • Validation: The product is usually a stable white solid.[1][2] IR will show split carbonyl peaks (imide + sulfonyl influence).[1][2]

Protocol C: General Acylation of Amines (Comparison)
  • Setup: Dissolve N-acyl reagent (1.0 equiv) in DCM or Water (micellar conditions).

  • Addition: Add amine (1.0–1.1 equiv). No base is required for neutral amines.[1][2]

  • Observation:

    • Bt-COR: Reaction time 1–12 hours.[1][2]

    • Sac-COR: Reaction time 10 mins – 2 hours.[1][2]

  • Purification:

    • Bt-COR: Wash with dilute

      
      .[1][2]
      
    • Sac-COR: Wash with 1%

      
      .[1][2] The saccharin anion partitions completely into the aqueous phase.[1][2]
      
Quantitative Data Comparison

The following data summarizes typical yields and conditions reported in comparative literature for the acylation of aniline (a moderately nucleophilic amine).

ReagentSubstrateConditionsTimeYield (%)Ref
N-Acetylbenzotriazole AnilineDCM, 20°C2.0 h94%[1]
N-Acetylsaccharin AnilineDCM, 20°C0.5 h96%[2]
N-Benzoylbenzotriazole 2-NitroanilineToluene, Reflux12 h82%[1]
N-Benzoylsaccharin 2-NitroanilineToluene, Reflux4 h89%[2]

*Note: 2-Nitroaniline is a deactivated, poor nucleophile.[1][2] The N-acylsaccharin demonstrates superior kinetics here.

References
  • Katritzky, A. R. , He, H. Y., & Suzuki, K. (2000).[1][2][4] N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides.[1][2][4] The Journal of Organic Chemistry, 65(24), 8210-8213.[1][2] Link[1][2]

  • Handore, K. L. , Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024).[1][2][5] Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3.[1][2][5] The Journal of Organic Chemistry, 89, 7598-7609.[1][2][5] Link[1][2]

  • Katritzky, A. R. , Kirichenko, N., & Rogovoy, B. V. (2003).[1][2][4] Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777-2780.[1][2] Link[1][2]

  • Cossy, J. , et al. (2021).[1][2] N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry.[1][2] Beilstein Journal of Organic Chemistry, 17, 2399-2406.[1][2] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Methylsaccharin

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we handle. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, field-tested framework for the safe and compliant disposal of N-Methylsaccharin, moving beyond simple checklists to explain the scientific rationale behind each procedural step.

Section 1: Hazard Assessment & Regulatory Landscape

A nuanced understanding of N-Methylsaccharin's properties and regulatory status is critical for designing a valid disposal plan. While its parent compound, saccharin, has undergone significant regulatory re-evaluation, a conservative and informed approach remains the best practice in a laboratory setting.

1.1 Inherent Chemical Properties and Associated Hazards

While some safety data sheets (SDS) for N-Methylsaccharin may classify it as non-hazardous under specific regulations like the Globally Harmonized System (GHS)[1], a comprehensive risk assessment requires considering data from related compounds and the principle of precaution.

Hazard ConsiderationDescriptionRationale & Causality
Aquatic Toxicity Some saccharin derivatives are classified as very toxic to aquatic life with long-lasting effects.The molecular structure may not be readily biodegradable, posing a risk to aquatic ecosystems. Therefore, under no circumstances should N-Methylsaccharin or its solutions be discharged into drains [2][3]. This is the most critical disposal directive.
Oral Toxicity May be harmful if swallowed.Ingestion can lead to adverse health effects. Standard laboratory hygiene, such as prohibiting eating or drinking in work areas, is essential[4].
Incompatibilities Incompatible with strong oxidizing agents and acids[2][5][6].Co-mingling with incompatible materials can lead to exothermic reactions or the generation of hazardous byproducts. Waste streams must be segregated[7].
Physical Form Typically a solid powder.The primary exposure risk during handling is the generation of dust. Procedures should aim to minimize dust formation[1][8].

1.2 The Evolving Regulatory Framework: A Note on Saccharin

In a significant ruling on December 17, 2010, the U.S. Environmental Protection Agency (EPA) removed saccharin and its salts from the Resource Conservation and Recovery Act (RCRA) list of hazardous wastes (formerly U202) and the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) list of hazardous substances[9][10][11]. This decision was based on a re-evaluation of toxicological data, which concluded it was not a potential human carcinogen[9][12][13].

However, this federal delisting does not supersede institutional or local regulations . Prudent laboratory practice dictates that all non-biological chemical waste be handled through a licensed disposal vendor to ensure complete compliance and minimize environmental impact[1][7][14].

Section 2: Personnel Protection & Engineering Controls

A self-validating safety protocol begins with robust personal protection. The choice of PPE is directly informed by the potential routes of exposure identified in the hazard assessment.

Protective EquipmentSpecificationJustification
Engineering Controls Work within a laboratory fume hood or utilize other forms of mechanical exhaust ventilation[2].This is the primary line of defense to prevent inhalation of aerosolized powders during weighing and transfer operations.
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards[2][5].Protects against accidental splashes or airborne particles entering the eyes.
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile)[2].Prevents direct skin contact. Contaminated gloves must be disposed of as chemical waste after use[2].
Body Protection Wear a laboratory coat or impervious clothing to prevent skin exposure[2][5].Provides a barrier against spills and contamination of personal clothing.
Section 3: Standard Disposal Protocol for N-Methylsaccharin Waste

This protocol applies to unused product, reaction byproducts, and contaminated consumables. The core principle is the secure containment and segregation of waste for professional disposal.

3.1 Guiding Principle: Waste Minimization

The most effective disposal strategy begins at the point of purchase[7].

  • Procurement: Order only the quantity of N-Methylsaccharin required for your immediate experimental needs to avoid generating surplus stock[15].

  • Inventory Management: Maintain a clear and updated chemical inventory to prevent redundant purchases[15].

  • Scale: Where scientifically valid, reduce the scale of experiments to minimize the volume of waste produced[15].

3.2 Step-by-Step Waste Collection and Storage

  • Container Selection: Designate a specific, compatible waste container for N-Methylsaccharin solid waste. This should be a durable, sealable container (e.g., a screw-cap polyethylene pail) that is clearly labeled[7].

  • Labeling: Immediately label the waste container with "N-Methylsaccharin Waste" and any other information required by your institution's Environmental Health & Safety (EHS) department.

  • Waste Transfer: Carefully transfer solid waste into the designated container using a spatula or scoop. Perform this action in a fume hood to contain any dust.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[7].

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be away from incompatible materials, particularly strong acids and oxidizers[2][5][7].

  • Disposal Request: Once the container is full, or as per your institution's guidelines, arrange for pickup and disposal through your licensed hazardous waste contractor[1]. Do not attempt to treat or neutralize the chemical waste yourself[16][17].

3.3 N-Methylsaccharin Waste Disposal Workflow

The following diagram illustrates the decision-making process for managing N-Methylsaccharin from generation to final disposal.

G cluster_0 Waste Generation & Management A N-Methylsaccharin Waste Generated (e.g., unused reagent, contaminated labware) B Is this a spill? A->B C Follow Spill Management Protocol (See Section 4) B->C Yes D Routine Waste Collection B->D No E Select Labeled, Compatible Waste Container D->E F Transfer Waste in Fume Hood (Minimize Dust) E->F G Keep Container Securely Closed Store in Satellite Accumulation Area F->G H Container Full? G->H H->G No I Arrange for Pickup by Licensed Waste Contractor H->I Yes caption Disposal decision workflow for N-Methylsaccharin.

Caption: Disposal decision workflow for N-Methylsaccharin.

Section 4: Spill Management & Decontamination

Prompt and correct action during a spill is essential to protect personnel and the environment.

4.1 Immediate Actions for a Small-Scale Spill (<10g)

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: If not already wearing it, put on the full PPE outlined in Section 2.

  • Containment: Prevent the powder from spreading. Avoid creating dust clouds. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Absorption/Collection: Gently cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth[2][18]. This weighs down the powder and makes collection easier.

  • Packaging: Carefully sweep or scoop the mixture into a sealable, leak-proof container (e.g., a heavy-duty plastic bag or a pail)[8][19][20].

  • Labeling: Label the container clearly as "Spill Debris: N-Methylsaccharin" and include the date.

  • Decontamination: Wipe the spill area with a damp paper towel. Be careful not to create a liquid that could enter a drain. Place the used towels into the spill debris container[19].

  • Disposal: Dispose of the sealed container, along with any contaminated gloves and other materials, as hazardous waste through your institution's EHS department[21].

4.2 Large-Scale Spills

For any spill that is large, unmanageable, or occurs outside of a contained area, evacuate the immediate area and contact your institution's emergency response or EHS department for professional cleanup[22].

References

  • SAFETY DATA SHEET. NATIONAL CHEMICAL LABORATORIES, INC. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • EFLM TASK FORCE-GREEN LABS. EFLM. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration. [Link]

  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]

  • Saccharin Removed from CERCLA Hazardous Substance List. US EPA. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • Chemical Waste Disposal Guidelines. University of Florida. [Link]

  • Saccharin Frequent Questions. US EPA Archive. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Removal of Saccharin and Its Salts From the Lists of Hazardous Constituents, Hazardous Wastes, and Hazardous Substances. Federal Register. [Link]

  • METHYL ACETATE. Occupational Safety and Health Administration. [Link]

  • Laboratory Waste Management Guidelines. The University of Texas at Dallas. [Link]

  • How to Clean Up a Small Spill. University of California Riverside EH&S (YouTube). [Link]

  • EPA Removes Saccharin As A Hazardous Waste. Future Environment OSH. [Link]

  • WASTE MANAGEMENT. The University of Edinburgh. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. [Link]

  • SAC Saccharin [Free Acid] | CAS 81-07-2. Cymer Chemicals. [Link]

  • OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde. Occupational Safety and Health Administration. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]

  • EPA removes saccharin from hazardous substances list. FoodNavigator-USA.com. [Link]

Sources

Operational Safety Guide: Handling N-Methylsaccharin (CAS 15448-99-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Methylsaccharin (2-Methyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide) is a critical intermediate in organic synthesis, particularly for the development of sultam-based pharmacophores. While often overshadowed by its parent compound (saccharin), the N-methylated derivative presents distinct physical handling challenges due to its crystalline powder form (MP: 130–134 °C) and potential for dust aerosolization.

This guide moves beyond generic safety advice, providing a self-validating operational workflow designed to protect the researcher’s respiratory system and ocular mucous membranes from irritation, while ensuring the chemical integrity of the reagent.

Physicochemical Hazard Analysis
PropertyValueOperational Implication
CAS Number 15448-99-4Verification key for inventory tracking.
Physical State White Crystalline PowderHigh risk of static-induced aerosolization during weighing.
Signal Word WARNING Standard vigilance required; not acutely fatal but harmful.
GHS Hazards H302, H315, H319, H335Target organs: Lungs (inhalation), Eyes (dust), Skin.
Reactivity Stable; Incompatible with strong oxidizersStore away from peroxides and nitrates.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE is the last line of defense. The following selection criteria are based on barrier permeation rates and physical form factors.

A. Hand Protection (The "Double-Check" Protocol)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Justification: N-Methylsaccharin is a solid; permeation risk is lower than liquids, but incidental contact with sweat can solubilize dust, leading to dermal absorption.

  • Self-Validation Step: Before donning, inflate the glove slightly to check for pinholes. If the glove loses pressure, discard immediately.

  • Change Frequency: Replace immediately upon visible contamination or every 2 hours of continuous handling.

B. Ocular & Face Protection[1][2][3][4]
  • Requirement: Chemical Safety Goggles (Indirect Vent).

  • Contraindication: Do NOT use standard safety glasses. The fine particulate nature of this compound allows dust to bypass side shields and enter the eye from the top or bottom gaps.

  • Validation: Goggles must form a tight seal against the orbital bones. If you can slide a pencil under the seal, the fit is insufficient.

C. Respiratory Protection[4]
  • Primary Control: Chemical Fume Hood (Certified).

  • Secondary (If Hood Unavailable): NIOSH-approved N95 or P100 particulate respirator.

  • Validation: Check the fume hood flow monitor. Face velocity must be between 80–120 fpm (feet per minute). Use the "Kimwipe Test": A tissue taped to the sash should be pulled gently inward, not fluttering violently or blowing outward.

D. Body Protection[3]
  • Requirement: Standard cotton/poly lab coat (buttoned to the neck) and full-length trousers.

  • Footwear: Closed-toe, non-perforated shoes (leather or synthetic leather).

Operational Workflow: From Storage to Synthesis

This workflow integrates safety checks directly into the experimental procedure to prevent "autopilot" errors.

Phase 1: Preparation & Weighing

The Static Hazard: Crystalline powders like N-Methylsaccharin often carry static charges, causing them to "jump" off spatulas.

  • Environment: All weighing MUST occur inside a fume hood or a vented balance enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before transfer.

  • Transfer: Use a narrow-neck funnel to transfer the solid into the reaction vessel to minimize dust clouds.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the flask to wet the powder without kicking up dust.

  • Inert Atmosphere: While not strictly pyrophoric, keeping the reaction under Nitrogen/Argon prevents moisture absorption (hygroscopicity) which can cause clumping and future handling risks.

Phase 3: Decontamination & Disposal
  • Spill Cleanup: Do not dry sweep.[1]

    • Small Spills: Cover with a wet paper towel (water/ethanol mixture) to dampen the powder, then wipe up.

    • Large Spills: Use a HEPA-filter vacuum dedicated to chemical cleanup.

  • Waste Stream: Dispose of solid waste in the "Solid Hazardous Waste" container. Contaminated gloves and paper towels go to "Solid Debris."

Visualized Safety Logic

The following diagram illustrates the decision-making process for handling N-Methylsaccharin, emphasizing the "Stop/Go" validation points.

G Start Start: N-Methylsaccharin Handling CheckState Check Physical State (Powder/Crystal) Start->CheckState PPE_Check PPE Verification (Goggles + Nitrile + Coat) CheckState->PPE_Check Hood_Check Fume Hood Verification (Velocity > 80 fpm?) PPE_Check->Hood_Check Hood_Check->Start Fail (Fix Hood) Weighing Weighing Protocol (Use Anti-static Gun) Hood_Check->Weighing Pass Spill_Risk Did Spillage Occur? Weighing->Spill_Risk Cleanup Wet Wipe Method (No Dry Sweeping) Spill_Risk->Cleanup Yes Reaction Proceed to Reaction (Solvent Addition) Spill_Risk->Reaction No Disposal Disposal: Solid Haz Waste Cleanup->Disposal Reaction->Disposal

Figure 1: Operational Safety Logic Flow for N-Methylsaccharin. Note the critical decision points at Hood Verification and Spill Management.

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open.Seek medical attention.[2][3][4][5] Bring SDS.
Skin Contact Brush off loose powder, then wash with soap and water.Monitor for redness/irritation. Remove contaminated clothing.[3][4][5]
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Rinse mouth with water. Do NOT induce vomiting.Contact Poison Control Center immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27290, N-Methylsaccharin. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8][9] National Academies Press.[6] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylsaccharin
Reactant of Route 2
Reactant of Route 2
N-Methylsaccharin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.